molecular formula C11H9NO3 B1309432 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid CAS No. 21298-80-6

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Cat. No.: B1309432
CAS No.: 21298-80-6
M. Wt: 203.19 g/mol
InChI Key: UXVHMJOEWPQFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid (CAS 21298-80-6) is a high-value quinoline derivative with a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly in the development of novel anticancer agents . Scientific research has demonstrated that derivatives synthesized from this quinoline scaffold exhibit significant antiproliferative activity against various human cancer cell lines. One study highlighted a potent derivative that achieved IC₅₀ values of 1.2 ± 0.2 µM and 1.4 ± 0.2 µM against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, respectively . The mechanism of action for these active compounds involves inducing programmed cell death; treatment with the active derivative led to cell cycle arrest at the G2/M phase and activated both intrinsic and extrinsic apoptotic pathways. This was supported by studies showing the modulation of key apoptotic markers, including increased levels of Caspase-3, -8, -9, Cytochrome C, and BAX, alongside a decrease in Bcl-2 . The 2-oxo-1,2-dihydroquinoline core is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-(2-oxo-1H-quinolin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVHMJOEWPQFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406164
Record name 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21298-80-6
Record name 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In Silico Modeling of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the in silico evaluation of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid and its derivatives as potential therapeutic agents. We will navigate the computational drug discovery workflow, from initial target identification to predictive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. The methodologies described herein are designed to be robust and self-validating, offering a scientifically rigorous approach to early-stage drug development.

Introduction: The Therapeutic Potential of the Quinolinone Scaffold

The quinolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and antibacterial properties.[1] Specifically, derivatives of this compound have shown promise, particularly as anticancer agents, through mechanisms that can include the inhibition of key signaling pathways involved in tumor growth and proliferation.[2][3]

The journey from a promising chemical entity to a viable drug candidate is long and fraught with attrition.[4] Computational, or in silico, methods offer a powerful means to de-risk and accelerate this process by providing early insights into a compound's potential efficacy and safety profile. This guide will delineate a practical, step-by-step computational workflow to explore the bioactivity of our lead molecule, this compound.

Section 1: Target Identification and Validation

The initial and most critical step in our computational analysis is the identification of relevant biological targets. Based on existing literature for quinolinone derivatives, promising targets in the context of oncology include receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are key regulators of angiogenesis and cell survival.[5][6]

For the purpose of this guide, we will focus on VEGFR-2 as our primary target. Overexpression of VEGFR-2 is a hallmark of many solid tumors, making it a well-validated target for anticancer therapies.[7]

Section 2: Ligand and Target Preparation

Before any computational analysis can begin, both the ligand (our quinolinone derivative) and the target protein (VEGFR-2) must be meticulously prepared to ensure the accuracy of subsequent simulations.

Ligand Preparation

The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem.[8] The ligand structure must then be optimized to find its lowest energy conformation. This is typically achieved using quantum mechanical methods or molecular mechanics force fields. It is also crucial to correctly assign protonation states at physiological pH (7.4) and to determine the correct tautomeric form.

Target Preparation

A high-resolution crystal structure of the target protein is essential. The Protein Data Bank (PDB) is the primary repository for such structures. For our investigation of VEGFR-2, a suitable crystal structure would be one that is co-crystallized with a quinoline-like inhibitor, as this provides a validated binding pocket. A prime candidate is PDB ID: 4ASD .[9]

Experimental Protocol: Target Preparation

  • Download the PDB file: Obtain the crystal structure of VEGFR-2 (e.g., 4ASD) from the RCSB PDB database.

  • Remove non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

  • Add hydrogen atoms: Since X-ray crystallography does not typically resolve hydrogen atoms, they must be added to the protein structure.

  • Assign protonation states: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH.

  • Energy minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogen atoms.

Section 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10] This allows us to visualize the binding mode and estimate the binding affinity.

dot

Caption: A generalized workflow for molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare ligand and receptor files: Convert the prepared ligand and receptor structures into the PDBQT format, which includes partial charges and atom types required by AutoDock.[11]

  • Define the binding site: Specify the coordinates for the grid box that encompasses the active site of VEGFR-2. This is typically centered on the location of the co-crystallized ligand in the original PDB structure.

  • Run AutoDock Vina: Execute the docking simulation. Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinities.

  • Analyze the results: Visualize the top-ranked binding poses in a molecular modeling program. Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the VEGFR-2 active site.

A successful docking pose will typically show the quinolinone core making key interactions within the ATP-binding pocket of VEGFR-2, similar to other known inhibitors.

Section 4: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities.[12] A robust QSAR model can be used to predict the activity of novel, untested compounds.

dot

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building cluster_validation Validation & Prediction DataCollection Dataset Collection (Structures & IC50 values) DataSplit Data Splitting (Training & Test Sets) DataCollection->DataSplit DescriptorCalc Molecular Descriptor Calculation DataSplit->DescriptorCalc ModelGen Model Generation (e.g., MLR, PLS) DescriptorCalc->ModelGen InternalVal Internal Validation (Cross-validation, q²) ModelGen->InternalVal ExternalVal External Validation (Test Set, R²_pred) InternalVal->ExternalVal Prediction Predict Activity of New Compounds ExternalVal->Prediction

Caption: A generalized workflow for developing and validating a QSAR model.

To build a QSAR model for this compound derivatives as VEGFR-2 inhibitors, a dataset of structurally similar compounds with their corresponding experimentally determined IC50 values is required. Several studies provide such data for quinolinone and related heterocyclic inhibitors of VEGFR-2.[1][13][14][15][16]

Compound IDStructureVEGFR-2 IC50 (µM)
1 This compound(Hypothetical) 15.5
2 Derivative with electron-donating group(Hypothetical) 8.2
3 Derivative with electron-withdrawing group(Hypothetical) 25.1
4 Derivative with modified acetic acid chain(Hypothetical) 12.7
5 Literature compound 4m3,4-dihydroquinolin-2(1H)-one analogue
6 Literature compound 11Piperazinylquinoxaline-based derivative
7 Literature compound 168iQuinolone-3-carboxamide hybrid

Experimental Protocol: QSAR Model Development

  • Data Curation: Compile a dataset of at least 20-30 quinolinone derivatives with their reported VEGFR-2 IC50 values. Convert IC50 values to pIC50 (-logIC50) for a more linear relationship with the descriptors.

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, constitutional, and quantum-chemical).

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set.

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model that correlates the descriptors of the training set with their pIC50 values.

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness (q² > 0.5 is generally considered good).

    • External Validation: Use the developed model to predict the pIC50 values of the test set compounds and calculate the predictive R² (R²_pred > 0.6 is desirable).[12][17]

A validated QSAR model can then be used to predict the VEGFR-2 inhibitory activity of novel derivatives of this compound, guiding the synthesis of more potent analogues.

Section 5: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the binding pose over time.[18]

dot

MD_Simulation_Workflow SystemSetup System Setup (Docked Complex, Water, Ions) Minimization Energy Minimization SystemSetup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration ProductionMD Production MD Run Equilibration->ProductionMD TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) ProductionMD->TrajectoryAnalysis

Caption: A typical workflow for a protein-ligand molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Start with the best-ranked docked pose of this compound in the VEGFR-2 active site.

    • Generate a topology and parameter file for the ligand, for instance using the CHARMM General Force Field (CGenFF).[19]

    • Place the protein-ligand complex in a simulation box and solvate it with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.[20][21]

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

    • Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

    • Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and the protein over the course of the simulation.

A stable MD simulation, characterized by a low and converging RMSD for the ligand, provides strong evidence for a stable binding mode.

Section 6: ADMET Prediction

Early assessment of a compound's ADMET properties is crucial for avoiding late-stage failures in drug development.[22] Numerous in silico tools are available to predict these properties.[23]

Key ADMET Properties and Desirable Ranges for Oral Drug Candidates:

PropertyDescriptionDesirable Range/Value
Molecular Weight (MW) Size of the molecule< 500 g/mol
LogP Lipophilicity-0.4 to +5.6
Hydrogen Bond Donors (HBD) Number of donor atoms (e.g., OH, NH)≤ 5
Hydrogen Bond Acceptors (HBA) Number of acceptor atoms (e.g., O, N)≤ 10
Topological Polar Surface Area (TPSA) Surface area of polar atoms< 140 Ų
Aqueous Solubility (LogS) Solubility in water> -4
Blood-Brain Barrier (BBB) Permeability Ability to cross into the brainBBB- (for non-CNS targets)
CYP450 Inhibition Potential for drug-drug interactionsNon-inhibitor
Hepatotoxicity Potential to cause liver damageLow risk
Ames Mutagenicity Potential to cause DNA mutationsNon-mutagenic

References for ranges:[3][5][24][25]

Experimental Protocol: In Silico ADMET Prediction

  • Select a prediction tool: Utilize a web-based server or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).

  • Input the ligand structure: Provide the 2D or 3D structure of this compound.

  • Run the prediction: The tool will calculate a range of physicochemical and pharmacokinetic properties.

  • Analyze the results: Compare the predicted values against the desirable ranges for oral drug candidates. Identify any potential liabilities that may need to be addressed through chemical modification.

Conclusion

This in-depth technical guide has outlined a comprehensive in silico workflow for evaluating the bioactivity of this compound. By systematically applying molecular docking, QSAR modeling, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of this and other quinolinone derivatives. This computational approach, when integrated with experimental validation, provides a robust and efficient strategy for accelerating the discovery and development of novel drug candidates.

References

  • Abdel-Maksoud, M. S., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 329. [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-one Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals, 17(2), 233. [Link]

  • Ali, H. I., et al. (2023). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 28(19), 6925. [Link]

  • El-Sayed, M. A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6798. [Link]

  • Ferreira, L. G., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(22), 7999. [Link]

  • Hassan, A. A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. ResearchGate. [Link]

  • Hassan, A. A., et al. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. Helda - University of Helsinki. [Link]

  • Jadhav, S. B., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

  • Li, J., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. MedChemComm, 9(6), 1054-1058. [Link]

  • Patel, R. V., et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry, 9, S654-S664. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field (CGenFF): a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Patel, R. V., et al. (2013). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. ResearchGate. [Link]

  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Journal of Medicinal Chemistry, 66(15), 10291-10303. [Link]

  • RCSB PDB. (n.d.). 4ASD: Crystal structure of the VEGFR2 kinase domain in complex with a quinoline inhibitor. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]

  • Ding, H., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. BMC Chemistry, 18(1), 1-13. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. GROMACS Tutorials. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Brooks, B. R., et al. (2009). CHARMM: the biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]

  • RCSB PDB. (n.d.). 4GG5: Crystal structure of CMET in complex with novel inhibitor. [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of combinatorial chemistry, 1(1), 55-68. [Link]

  • Panda, P. (2022, November 26). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

  • Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. Nature chemistry, 4(2), 90-98. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2][13][26]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113534. [Link]

  • Kumar, A., et al. (2022). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. ResearchGate. [Link]

  • Zhao, L., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. BMC Chemistry, 18(1), 38. [Link]

  • Cui, J., et al. (2011). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & medicinal chemistry letters, 21(18), 5493-5497. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Slideshare. (2017, November 28). Physicochemical properties of drug. [Link]

  • O'Connor, M., & Kovacs, J. (2012). New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations. Soft Matter, 8(37), 9635-9646. [Link]

  • Jadhav, S. B., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]

  • Williams, T. O., et al. (2015). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. BMC pharmacology & toxicology, 16(1), 1-13. [Link]

  • Kumar, A., et al. (2022). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Frontier in Medical and Health Research. [Link]

  • RCSB PDB. (n.d.). 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. University of Illinois Urbana-Champaign. [Link]

  • ResearchGate. (n.d.). General structure for quinoline c-Met inhibitors as analogues of cabozantinib and foretinib. [Link]

  • DrugPatentWatch. (2024, May 22). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials. [Link]

  • Heca Sentra Analitika. (2024). Interpretable Machine Learning QSAR Models for Classification and Screening of VEGFR-2 Inhibitors in Anticancer Drug Discovery. [Link]

  • ResearchGate. (n.d.). New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations. [Link]

  • Slideshare. (2022, December 1). In Silico methods for ADMET prediction of new molecules. [Link]

  • RCSB PDB. (n.d.). 1Y6B: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • BioExcel Building Blocks. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Ding, H., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. PubMed. [Link]

  • RCSB PDB. (n.d.). 5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. [Link]

  • Malik, A., & Kamble, S. (2023). physicochemical property of drug molecules with respect to drug actions. Journal of Biological Innovation, 12(1), 208-212. [Link]

  • Di Pierro, M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

Sources

A Comprehensive Technical Guide on the Theoretical Properties of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-2-one, or carbostyril, scaffold represents a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide provides a detailed examination of a key exemplar, 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid, from a drug discovery and development perspective. We will dissect its fundamental molecular properties, explore its theoretical reactivity and synthetic tractability, and postulate its therapeutic potential based on the established pharmacology of the broader quinolinone class. This document is structured to serve as a foundational resource for researchers, chemists, and pharmacologists, providing not only theoretical insights but also actionable experimental frameworks to validate these hypotheses. By synthesizing data from authoritative sources and applying principles of medicinal chemistry, we aim to illuminate the potential of this molecule as a versatile building block for novel therapeutic agents.

Introduction to the Quinolin-2-one Scaffold

The quinolin-2(1H)-one core is a recurring motif in pharmacologically active molecules, valued for its rigid, planar structure and its capacity for diverse functionalization.[2] This versatility has allowed it to serve as the foundation for drugs targeting a wide array of diseases. Notable examples from the broader quinolinone class include Elvitegravir, an HIV integrase inhibitor, and Nedocromil, an anti-inflammatory mast cell stabilizer used for asthma.[3] The inherent bioactivity of this scaffold makes its derivatives, such as this compound, compelling subjects for investigation. This specific molecule combines the quinolinone core with an acetic acid side chain, a feature often employed in drug design to mimic endogenous carboxylate-bearing substrates or to engage with positively charged residues in enzyme active sites. Its potential as a precursor for novel pharmaceuticals, particularly in oncology and neurology, is significant.[1][4]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and physicochemical nature is paramount for predicting its behavior in biological systems.

Chemical Identity

The fundamental identifiers for this compound are cataloged in public chemical databases, providing a standardized basis for its study.[5]

  • IUPAC Name: 2-(2-oxo-1H-quinolin-4-yl)acetic acid

  • Molecular Formula: C₁₁H₉NO₃

  • Canonical SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O

  • InChIKey: UXVHMJOEWPQFFT-UHFFFAOYSA-N

Structural Diagram

The molecule's architecture is defined by a bicyclic quinolinone system linked to an acetic acid moiety at the C4 position.

Caption: Chemical structure of the title compound.

Key Structural Features & Tautomerism

The theoretical behavior of this molecule is governed by several key features:

  • Lactam-Lactim Tautomerism: The quinolin-2-one ring exists in tautomeric equilibrium with its 2-hydroxyquinoline form. Spectroscopic and computational studies have confirmed that the lactam (keto) form is overwhelmingly predominant in both solid and non-aqueous states, a stabilization attributed to strong hydrogen-bonded dimerization.[6] This stability is a critical factor in its molecular recognition properties.

  • Acidic Moieties: The molecule possesses two acidic protons: one on the carboxylic acid group (pKa ~4-5) and one on the lactam nitrogen (pKa >10). The carboxylic acid is the primary site of deprotonation under physiological conditions, enabling ionic interactions.

  • Planarity: The fused aromatic system imparts a high degree of planarity, which is often a prerequisite for intercalation with DNA or fitting into flat enzymatic binding pockets.

Predicted Physicochemical Properties

These properties are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 203.19 g/mol Compliant with Lipinski's Rule of Five (<500), favoring oral bioavailability.[7][8]
logP (Lipophilicity) ~1.5 - 2.0Indicates a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2 (NH, OH)Allows for critical interactions with biological targets.
Hydrogen Bond Acceptors 3 (C=O x2, OH)Provides multiple points for target recognition and enhances solubility.
Polar Surface Area ~70-80 ŲSuggests good potential for oral absorption and cell permeability.

Theoretical Reactivity and Synthetic Accessibility

The utility of a scaffold is defined by its synthetic accessibility and the ease with which analogs can be generated.

Chemical Reactivity Analysis

The molecule offers several handles for chemical modification:

  • Carboxylic Acid: Can be readily converted to esters, amides, or other bioisosteres to probe interactions with target proteins or to create prodrugs.

  • Lactam Nitrogen (N-1): Can undergo alkylation or arylation to modulate lipophilicity and introduce new interaction points.

  • Aromatic Ring: Susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation), allowing for fine-tuning of electronic properties and metabolic stability.

  • Methylene Bridge: The protons on the carbon adjacent to the quinolinone ring are activated, potentially allowing for functionalization.

Plausible Synthetic Route: Modified Conrad-Limpach Synthesis

A robust and adaptable method for synthesizing the quinolin-4-one core is the Conrad-Limpach reaction.[3] This involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. A plausible route to the title compound would adapt this classical synthesis.

Caption: A plausible synthetic workflow for the title compound.

Experimental Protocol: Hypothetical Synthesis

  • Step 1 (Condensation): To a solution of aniline (1.0 eq) in a suitable solvent like ethanol, add diethyl 1,3-acetonedicarboxylate (1.1 eq). Heat the mixture to reflux for 2-4 hours while monitoring the reaction by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude enamine intermediate.

  • Step 2 (Cyclization): Add the crude intermediate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250°C for 30-60 minutes. The high temperature facilitates the intramolecular cyclization.

  • Step 3 (Purification): Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the cyclized ester product. Filter the solid and wash thoroughly to remove the high-boiling solvent.

  • Step 4 (Hydrolysis): Dissolve the ester product in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir at room temperature or gently heat until the ester is fully consumed (TLC).

  • Step 5 (Acidification & Isolation): Cool the reaction mixture and acidify with cold 1M HCl until the pH is ~2-3. The final acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Postulated Biological Activity and Therapeutic Potential

The therapeutic promise of this scaffold can be inferred from the activities of its close analogs and an analysis of its structural features.

Pharmacophoric Profile

A pharmacophore model identifies the essential features for molecular recognition. This molecule presents a clear profile: one aromatic ring, one hydrogen bond donor (NH), two hydrogen bond acceptors (C=O), and a negative ionizable feature (COOH).

G cluster_mol Title Pharmacophoric Features Aro Aromatic HBD H-Bond Donor HBA1 H-Bond Acceptor HBA2 H-Bond Acceptor Neg Negative Ionizable

Caption: Key pharmacophoric features of the scaffold.

Review of Analog Activity

Derivatives of the quinolin-2-one core have demonstrated a remarkable breadth of activities, providing a strong rationale for investigating the title compound.

Derivative ClassReported Biological ActivityPotential Mechanism of ActionReference(s)
Triazole Derivatives Anti-proliferative (MCF-7, Panc-1 cancer cells)Induction of apoptosis, cell cycle arrest at G2/M phase[2][9]
Carboxamide Derivatives Anti-proliferative (Esophageal Squamous Cell Carcinoma)Modulation of autophagy[10]
General Quinolinones ImmunosuppressiveSuppression of IL-2 release via inhibition of NF-κB and NFAT pathways[11]
Fluoroquinolones AntibacterialInhibition of bacterial DNA gyrase and topoisomerase IV[3]
Elvitegravir Antiviral (HIV)Inhibition of HIV integrase[3]
Predicted Mechanisms of Action

Based on the evidence from its analogs, this compound could serve as a platform to develop inhibitors for several target classes:

  • Kinase Inhibition: The planar heterocyclic system is a common feature in ATP-competitive kinase inhibitors. The scaffold could be decorated to target specific kinases involved in oncogenic signaling.

  • Enzyme Inhibition: The carboxylic acid moiety is crucial for activity in many enzyme inhibitors, such as HIV integrase inhibitors, where it chelates essential metal cofactors in the active site.[3]

  • Modulation of Transcription Factors: Analogs have been shown to suppress the activity of NF-κB and NFAT, key regulators of the immune response.[11] This suggests a potential role in treating inflammatory or autoimmune diseases.

G cluster_pathway Hypothetical Inhibition of IL-2 Signaling cluster_nucleus Stimulus T-Cell Receptor Stimulation PLC PLCγ activation Stimulus->PLC IP3 IP₃ / DAG PLC->IP3 Ca Ca²⁺ influx IP3->Ca PKC PKC activation IP3->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT_p NFAT (phosphorylated) (Inactive) Calcineurin->NFAT_p NFAT_a NFAT (dephosphorylated) (Active) NFAT_p->NFAT_a Dephosphorylation NFAT_nuc NFAT NFAT_a->NFAT_nuc IKK IKK Complex PKC->IKK IkB IκB degradation IKK->IkB NFkB NF-κB activation IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Nucleus Nucleus IL2_promoter IL-2 Promoter NFAT_nuc->IL2_promoter NFkB_nuc->IL2_promoter IL2_gene IL-2 Gene Transcription IL2_promoter->IL2_gene Molecule Quinolinone Derivative Molecule->Calcineurin Molecule->IKK G cluster_cascade Screening Cascade Workflow Start Compound Synthesis & QC Tier1 Tier 1: Phenotypic Screening (e.g., NCI-60 Cancer Cell Panel) Start->Tier1 Decision1 Activity Found? Tier1->Decision1 Tier2 Tier 2: Broad Target-Class Screening (Kinase Panel, GPCR Panel) Decision1->Tier2 Yes Inactive Inactive Decision1->Inactive No Decision2 Specific Hits? Tier2->Decision2 Tier3 Tier 3: Target-Specific Assays (IC₅₀ Determination, Reporter Assays) Decision2->Tier3 Yes Decision2->Inactive No End Lead Candidate Tier3->End

Caption: A logical workflow for in vitro screening.

Protocol: In Vitro Anti-Proliferative Assay (MTS)

This protocol provides a self-validating system for assessing general cytotoxicity or anti-proliferative effects.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the title compound in DMSO and further dilute in growth medium (final DMSO concentration <0.5%). Add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized values against the compound concentration (log scale) and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: NF-κB Reporter Gene Assay

This assay directly tests the hypothesis that the compound inhibits the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: After 24 hours, pre-treat the cells with serial dilutions of the title compound for 1 hour.

  • Pathway Stimulation: Induce the NF-κB pathway by adding a stimulating agent like TNF-α (Tumor Necrosis Factor-alpha) to all wells except the unstimulated control.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the stimulated vehicle control. Determine the IC₅₀ from a dose-response curve.

Conclusion and Future Directions

This compound embodies the key characteristics of a privileged medicinal chemistry scaffold. Its theoretical profile—favorable physicochemical properties, synthetic tractability, and a pharmacophore consistent with known bioactive molecules—positions it as a highly valuable starting point for drug discovery campaigns. The extensive pharmacology of its analogs strongly suggests that libraries derived from this core could yield potent modulators of critical disease pathways in oncology and immunology.

Future work should focus on the systematic exploration of its chemical space. The synthesis of focused libraries targeting the reactive handles identified in this guide, followed by execution of the proposed screening cascades, will be essential to unlock the full therapeutic potential of this versatile quinolinone scaffold.

References

  • Gluch, E., et al. (2005). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Oxo-4-hydroquinolyloxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416-20. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(15), 4983. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI. Retrieved from [Link]

  • Saczewski, F., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(14), 5369. Retrieved from [Link]

  • Hebeisen, P., et al. (2003). 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzot[4][12][13]hiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. Journal of Medicinal Chemistry, 46(18), 3819-31. Retrieved from [Link]

  • Phan, C., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. Bioorganic & Medicinal Chemistry Letters, 28(12), 2191-2197. Retrieved from [Link]

  • Szostek, T., et al. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. Retrieved from [Link]

  • Rojas-Montoya, A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Martinez-Araya, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7056. Retrieved from [Link]

  • Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. Retrieved from [Link]

  • Kumar, A., et al. (2020). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. ResearchGate. Retrieved from [Link]

  • Lee, H., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5464-5472. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinolin-2(1H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] Within this important class of molecules, 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid serves as a critical synthetic intermediate, most notably in the production of the gastroprotective drug Rebamipide.[4][5][6] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Synonyms

For clarity and comprehensive database searching, a variety of synonyms and identifiers are used for this compound. The most common of these are detailed in the table below.

Identifier Type Identifier Source
IUPAC Name This compoundPubChem[7]
CAS Number 21298-80-6PubChem[7]
PubChem CID 4737735PubChem[7]
Synonym (2-Oxo-1,2-dihydro-quinolin-4-yl)-acetic acidPubChem[7]
Synonym 4-Carboxymethyl-2-quinolinoneInternal
Synonym 2-oxo-1,2-dihydro-4-quinolineacetic acidPubChem[7]
Synonym (2-oxo-1,2-dihydro-4-quinolyl)acetic acidPubChem[7]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various solvents and biological systems.

Property Value Source
Molecular Formula C₁₁H₉NO₃PubChem[7]
Molecular Weight 203.19 g/mol PubChem[7]
Appearance White to off-white solidInferred from related compounds
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMFInferred from related compounds
Melting Point >300 °C (decomposes)Inferred from related compounds

Synthesis of this compound

The synthesis of the 2-oxo-1,2-dihydroquinoline core can be achieved through various established methods, such as the Camps cyclization, which involves the intramolecular cyclization of an N-acyl-ortho-aminoacetophenone derivative.[3] However, a more direct and relevant synthesis of this compound can be adapted from the patented synthetic routes leading to Rebamipide, where it is a key intermediate.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from the general principles outlined in the synthesis of quinoline derivatives and Rebamipide intermediates.[8][9][10]

Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid

  • In a suitable reaction vessel, dissolve isatin in an aqueous solution of a strong base, such as sodium hydroxide.

  • Add acetone to the solution and heat the mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

  • The precipitated product, 2-hydroxyquinoline-4-carboxylic acid, is collected by filtration, washed with water, and dried.

Step 2: Conversion to this compound

While a direct, one-step conversion from the carboxylic acid to the acetic acid derivative is not commonly described, a plausible route involves the formation of a 4-halomethyl-2-quinolinone intermediate followed by cyanation and hydrolysis. A more direct, albeit less detailed in public literature, approach would be a variation of the Pfitzinger reaction. For the purpose of this guide, we will represent a generalized workflow.

G cluster_0 Synthesis Workflow A Isatin B 2-Hydroxyquinoline-4-carboxylic acid A->B Pfitzinger Reaction (or similar condensation) C 4-(Chloromethyl)quinolin-2(1H)-one B->C Reduction & Chlorination D 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetonitrile C->D Cyanation (e.g., NaCN) E This compound D->E Hydrolysis G cluster_0 Mechanism of Action of Rebamipide Rebamipide Rebamipide COX2 COX-2 Expression Rebamipide->COX2 Induces Scavenging ROS Scavenging Rebamipide->Scavenging Acts as PGE2 Prostaglandin E2 (PGE2) Synthesis COX2->PGE2 Leads to MucosalDefense Enhanced Mucosal Defense (Mucus, Bicarbonate, Blood Flow) PGE2->MucosalDefense Stimulates ROS Reactive Oxygen Species (ROS) Protection Cellular Protection ROS->Protection Causes Damage Scavenging->Protection Provides

Caption: The dual mechanism of action of Rebamipide, a key derivative of the title compound.

Applications in Research and Drug Development

The primary application of this compound is as a building block in organic synthesis. Its utility is exemplified by its central role in the industrial-scale production of Rebamipide. [8][9]Beyond this specific application, the 2-oxo-1,2-dihydroquinoline core is of significant interest in the development of novel therapeutic agents. The functional groups of the title compound—the carboxylic acid and the reactive positions on the quinolinone ring—offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets. [11] The anti-inflammatory potential of the quinolinone scaffold suggests that derivatives of this compound could be explored as potential inhibitors of inflammatory mediators beyond prostaglandins, such as cytokines and other enzymes involved in the inflammatory cascade. [12]

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the safety profiles of structurally related carboxylic acids and heterocyclic compounds, standard laboratory safety precautions should be observed. [13][14][15]These include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant industrial and potential research importance. While its primary current application is as a key intermediate in the synthesis of the gastroprotective drug Rebamipide, its underlying 2-oxo-1,2-dihydroquinoline scaffold holds considerable promise for the development of new therapeutic agents, particularly in the areas of inflammation and oncology. A thorough understanding of its synthesis, properties, and biological context is essential for chemists and pharmacologists working in drug discovery and development.

References

  • Fadil Mousa / Adv. J. Chem. A 2025, 8 (1), 158-166. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved February 2, 2026, from [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). Molecules, 21(11), 1453. [Link]

  • CN108069901B - Novel rebamipide synthesis process. (n.d.). Google Patents.
  • CN103113294A - Synthesizing method of rebamipide. (n.d.). Google Patents.
  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids. (n.d.). Google Patents.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (2018). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(3), M1672. [Link]

  • Rebamipide. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Rebamipide, ребамипид , ريباميبيد ,瑞巴派特 , | New Drug Approvals. (2018, June 28). New Drug Approvals. Retrieved February 2, 2026, from [Link]

  • (PDF) Rebamipide: A gastrointestinal protective drug with pleiotropic activities. (2010). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2022). Molecules, 27(19), 6653. [Link]

  • Molecular Inhibition of Prostaglandin E2 With GW627368X: Therapeutic Potential and Preclinical Safety Assessment in Mouse Sarcoma Model. (2015). Journal of Cancer Science & Therapy, 7(11). [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. (2005). Il Farmaco, 60(11-12), 944-951. [Link]

  • Methacrylic Acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. (2023). Foods, 12(23), 4323. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2022). Molecules, 27(19), 6653. [Link]

  • Inhibition of prostalglandin E2 production by 2'-hydoxychalcone derivatives and the mechanism of action. (1998). Japanese Journal of Pharmacology, 76(3), 323-329. [Link]

  • Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH. Retrieved February 2, 2026, from [Link]

  • Prostaglandin E2 Exposure Disrupts E-Cadherin/Caveolin-1-Mediated Tumor Suppression to Favor Caveolin-1-Enhanced Migration, Invasion, and Metastasis in Melanoma Models. (2021). Cancers, 13(16), 4153. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [Link]

  • (PDF) Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (2017). ResearchGate. Retrieved February 2, 2026, from [Link]

  • CN101870674B - Improved preparation method of rebamipide intermediate. (n.d.). Google Patents.
  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 4-methylquinolin-2-ol. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]

  • Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (2017). Scientific Reports, 7(1), 6664. [Link]

  • Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model. (2015). Journal of Cancer Science & Therapy, 7(11). [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2010). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Inhibition of Prostaglandin E2 Catabolism and Potentiation of Hepatic Prostaglandin E2 Action in Rat Hepatocytes by Inhibitors of Oxidative Metabolism. (1987). Journal of Biological Chemistry, 262(36), 17538-17544. [Link]

  • [PDF] Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice | Semantic Scholar. (2017). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). Molecules, 28(17), 6296. [Link]

  • Acetic acid. (n.d.). Dutscher. Retrieved February 2, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(2), 795. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Pharmacology, 16. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Pharmacology, 16. [Link]

  • Safety Data Sheet Acetic Acid, Glacial Revision 4, Date 03 Dec 2020. (n.d.). Redox. Retrieved February 2, 2026, from [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). Molecules, 21(11), 1453. [Link]

Sources

Methodological & Application

Synthesis of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 15733-89-8), a critical scaffold in medicinal chemistry and a key intermediate in the synthesis of the gastroprotective drug Rebamipide . The method utilizes a modified Knorr quinolone synthesis , involving the thermal condensation of aniline with diethyl 1,3-acetonedicarboxylate followed by acid-mediated cyclization. This guide addresses the critical challenge of regioselectivity (2-quinolone vs. 4-quinolone formation) and provides optimized parameters for high-yield production.

Introduction & Retrosynthetic Analysis

The 2-quinolone (carbostyril) nucleus is a privileged structure in drug discovery. The target molecule, This compound , features a carboxylic acid handle at the C4 position, allowing for further diversification.

Retrosynthetic Logic: The synthesis relies on the disconnection of the N1-C2 and C3-C4 bonds. The most direct precursor is the acyclic amide formed between aniline and a


-keto ester.
  • Disconnection: N1–C2 (Amide bond formation) and C4–C4a (Friedel-Crafts alkylation/cyclization).

  • Starting Materials: Aniline + Diethyl 1,3-acetonedicarboxylate (Diethyl 3-oxopentanedioate).

Regioselectivity Control:

  • Kinetic Control (Conrad-Limpach): Low-temperature condensation forms the imine (Schiff base), which cyclizes at high temperature to the 4-quinolone .

  • Thermodynamic Control (Knorr): High-temperature condensation forms the amide (anilide), which cyclizes to the 2-quinolone (Target). This protocol utilizes the Knorr pathway. [1]

Experimental Protocol

Materials & Equipment
  • Reagents: Aniline (ACS Grade, 99%+), Diethyl 1,3-acetonedicarboxylate (95%+), Sulfuric Acid (Conc. 98%), Sodium Hydroxide (pellets), Hydrochloric Acid (37%), Ethanol (Absolute).

  • Equipment: 3-neck Round Bottom Flask (RBF), Dean-Stark trap (optional for solvent route), Reflux condenser, Oil bath/Heating mantle, Mechanical stirrer (essential for viscosity management).

Step-by-Step Methodology

Stage 1: Synthesis of Ethyl 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetate (The Ester Intermediate)

  • Condensation (Amide Formation):

    • In a 250 mL RBF equipped with a magnetic stir bar and a distillation head (to remove ethanol), charge Aniline (9.3 g, 0.10 mol) and Diethyl 1,3-acetonedicarboxylate (20.2 g, 0.10 mol).

    • Critical Step: Heat the neat mixture to 140–150 °C in an oil bath.

    • Observation: Ethanol will begin to distill off. Maintain temperature for 2–3 hours until ethanol evolution ceases. This ensures conversion to the mono-anilide intermediate.

    • Note: Do not exceed 160 °C to avoid polymerization or bis-anilide formation.

  • Cyclization:

    • Cool the reaction mixture to room temperature. It may become a viscous oil or semi-solid.

    • Place the flask in an ice bath (0–5 °C).

    • Add Concentrated Sulfuric Acid (H₂SO₄) (20 mL) dropwise with vigorous stirring.

    • Safety: The reaction is exothermic. Maintain internal temperature < 10 °C during addition.

    • Once addition is complete, remove the ice bath and heat the mixture to 80–90 °C for 1 hour. This effects the ring closure (Von Pechmann-type cyclization).

  • Work-up:

    • Cool the dark reaction mixture to RT.

    • Pour the mixture slowly into 300 mL of crushed ice/water with stirring.

    • The ester product will precipitate as a off-white to pale yellow solid.

    • Filter the solid using a Buchner funnel. Wash copiously with cold water to remove residual acid.

    • Yield Check: Expected yield of crude ester: 65–75%.

Stage 2: Hydrolysis to this compound

  • Hydrolysis:

    • Transfer the wet crude ester cake to a 500 mL RBF.

    • Add 10% NaOH solution (100 mL).

    • Reflux the suspension for 2–3 hours. The solid should dissolve as the sodium salt forms.

    • Checkpoint: The solution should be clear (amber/brown). If solids remain, add more NaOH or reflux longer.

  • Isolation:

    • Cool the solution to room temperature.[2][3][4]

    • Filter through Celite to remove any insoluble tarry impurities.

    • Acidify the filtrate with Concentrated HCl to pH ~2.

    • The target acid will precipitate as a white/cream solid.

    • Filter the solid, wash with water, and dry in a vacuum oven at 60 °C.

  • Purification (Recrystallization):

    • Recrystallize from Glacial Acetic Acid or DMF/Ethanol (1:1) .

    • Final Appearance: White to off-white crystalline powder.

    • Melting Point: >270 °C (dec).[5]

Data Summary & Characterization

ParameterSpecification
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Expected Yield 55–65% (Overall)
Appearance White crystalline powder
Solubility Soluble in DMF, DMSO, hot Acetic Acid; Insoluble in Water, Hexane
Key ¹H NMR Signals (DMSO-d₆)

12.5 (s, 1H, COOH), 11.6 (s, 1H, NH), 7.8 (d, 1H), 7.5 (t, 1H), 6.4 (s, 1H, H-3), 3.8 (s, 2H, CH₂).

Mechanism & Pathway Visualization

The reaction proceeds via the Knorr Quinolone Synthesis pathway. The initial thermal step favors the formation of the amide (anilide) over the imine. The subsequent acid treatment promotes electrophilic aromatic substitution (Friedel-Crafts) onto the aromatic ring, closing the ring to form the 2-quinolone.

G Aniline Aniline Amide Intermediate Mono-Anilide Aniline->Amide 140°C, -EtOH DAD Diethyl Acetonedicarboxylate DAD->Amide Cyclization Acid-Mediated Cyclization (H2SO4) Amide->Cyclization Electrophilic Attack Ester Ethyl 2-(2-oxo-1,2- dihydroquinolin-4-yl) acetate Cyclization->Ester Ring Closure Hydrolysis Hydrolysis (NaOH / HCl) Ester->Hydrolysis Target Target Acid (C11H9NO3) Hydrolysis->Target

Figure 1: Synthetic pathway for this compound via modified Knorr synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete amide formation.Ensure temperature reaches 140°C and ethanol is removed.
Formation of 4-Quinolone Kinetic control dominant (Imine formation).Avoid low-temp mixing; mix reagents and heat rapidly to >100°C.
Tarry Product Polymerization of keto-ester.Do not overheat (>160°C). Use fresh H₂SO₄ and control exotherm.
Incomplete Hydrolysis Ester insolubility.Ensure vigorous reflux; add small amount of EtOH to solubilize if needed.

References

  • Uchida, M., et al. (1985). "Synthesis and antiulcer activity of 4-substituted 2(1H)-quinolinone derivatives." Chemical and Pharmaceutical Bulletin, 33(9), 3775-3786. Link

  • Meth-Cohn, O. (1993). "The Synthesis of Quinolines." Comprehensive Heterocyclic Chemistry II. Elsevier.
  • Otsuka Pharmaceutical Co., Ltd. (1983). "Carbostyril derivatives and process for preparing the same." U.S. Patent 4,435,406. (Describes the synthesis of Rebamipide and intermediates). Link

  • Jones, G. (1977). "The Synthesis of Quinolines." The Chemistry of Heterocyclic Compounds, Vol 32. Wiley-Interscience.

Sources

Application Note: Leveraging the 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The compound 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid (CAS: 204783-04-0), often referred to as 2-quinolone-4-acetic acid, represents a "privileged scaffold" in medicinal chemistry.[1] Unlike its antibiotic cousins (the 4-quinolone-3-carboxylic acids like Ciprofloxacin), this 2-oxo derivative is structurally predisposed for anticancer applications due to its ability to mimic purine bases and intercalate into DNA, while possessing a reactive acetic acid tail ideal for diversification.

This guide details the protocols for utilizing this scaffold to develop novel anticancer agents, specifically targeting Topoisomerase II and Tubulin polymerization . It covers the chemical derivatization into bioactive hydrazones, in vitro cytotoxicity screening, and mechanistic validation.[2]

Chemical Utility: Derivatization Strategy

The carboxylic acid moiety at the C4 position is the primary handle for chemical modification. The most successful anticancer libraries derived from this scaffold utilize a hydrazide-hydrazone linkage, which improves lipophilicity and binding affinity to the active sites of enzymes like Topoisomerase II.

Synthetic Workflow

The standard validated route involves esterification followed by hydrazinolysis and Schiff base formation.

SyntheticWorkflow cluster_0 Diversification Point Acid 2-(2-Oxo-1,2-dihydroquinolin-4-yl) acetic acid (Starting Material) Ester Ethyl Ester Intermediate Acid->Ester EtOH, H2SO4 Reflux 6h Hydrazide Acid Hydrazide (Key Precursor) Ester->Hydrazide NH2NH2·H2O Reflux 4h Hydrazone Target Hydrazone (Schiff Base) Hydrazide->Hydrazone Ar-CHO, AcOH (cat) EtOH, Reflux

Figure 1: Validated synthetic pathway for generating bioactive hydrazone libraries from the parent acid.

Protocol 1: Synthesis of the Key Hydrazide Intermediate

Rationale: The hydrazide is more reactive than the acid and serves as the universal precursor for creating diverse libraries (hydrazones, thiosemicarbazides).

Reagents:

  • This compound (10 mmol)

  • Absolute Ethanol (50 mL)

  • Sulfuric acid (conc., catalytic amount)

  • Hydrazine hydrate (99%, 20 mmol)

Procedure:

  • Esterification: Dissolve the starting acid in ethanol containing H₂SO₄. Reflux for 6–8 hours.[3] Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). Evaporate solvent and neutralize with NaHCO₃ to isolate the ethyl ester.

  • Hydrazinolysis: Dissolve the ethyl ester (1 eq) in ethanol (30 mL).

  • Add Hydrazine hydrate (2 eq) dropwise.

  • Reflux the mixture for 4–6 hours. A solid precipitate usually forms.

  • Work-up: Cool to room temperature. Filter the solid, wash copiously with cold ethanol, and dry under vacuum.

  • QC Check: Verify structure via IR (look for amide carbonyl at ~1660 cm⁻¹ and NH/NH₂ bands at 3100–3300 cm⁻¹).

Biological Evaluation: In Vitro Screening

Once derivatives are synthesized, they must be screened for cytotoxicity. The 2-quinolone scaffold often exhibits selectivity for breast (MCF-7) and liver (HepG2) cancer lines.

Protocol 2: Standardized MTT Cytotoxicity Assay

Rationale: This colorimetric assay measures mitochondrial metabolic activity as a proxy for cell viability. It is robust for screening hydrophobic quinolone derivatives.

Materials:

  • Cell lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.

    • Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

Data Presentation Template:

Compound IDR-Group (Aldehyde)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)Selectivity Index (SI)*
Ref (Dox) -1.2 ± 0.10.9 ± 0.2-
QA-1 4-Cl-Phenyl12.5 ± 1.518.2 ± 2.02.5
QA-2 4-OH-3-OMe (Vanillin)5.4 ± 0.88.1 ± 1.14.1
QA-3 2-Pyridyl3.2 ± 0.54.5 ± 0.63.8

*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). High SI indicates safety.

Mechanistic Validation: Topoisomerase II Inhibition

The planar structure of 2-quinolones allows them to intercalate into DNA and stabilize the Topoisomerase II-DNA cleavage complex, leading to apoptosis.

Protocol 3: DNA Binding Study (UV-Vis Titration)

Rationale: Before expensive enzymatic assays, verify if the compound interacts with DNA. Intercalators cause hypochromism (decreased absorbance) and bathochromic shifts (red shift).

Procedure:

  • Prepare a fixed concentration of the compound (e.g., 20 µM) in Tris-HCl buffer (pH 7.4).

  • Add increasing concentrations of CT-DNA (0 to 100 µM) to both the sample and reference cuvettes (to subtract DNA absorbance).

  • Record spectra (200–500 nm) after each addition.

  • Observation: Look for an isosbestic point, indicating a specific equilibrium between free and bound drug.

Mechanism of Action Pathway

The following diagram illustrates how these derivatives trigger cell death.

MOA Compound 2-Quinolone Derivative CellEntry Cellular Uptake Compound->CellEntry Target Topoisomerase II / DNA Complex CellEntry->Target Intercalation Event1 Stabilization of Cleavable Complex Target->Event1 Event2 DNA Double-Strand Breaks Event1->Event2 Sensor ATM/ATR Activation Event2->Sensor Effector p53 Phosphorylation Sensor->Effector Mito Bax/Bcl-2 Ratio Increase Effector->Mito Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Figure 2: Proposed signaling cascade induced by 2-quinolone-4-acetic acid derivatives.

References

  • Al-Wahaibi, L.H., et al. (2020). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.[3] National Institutes of Health (PMC).

  • Xia, Y., et al. (2003). Antitumor agents. Part 226: synthesis and cytotoxicity of 2-phenyl-4-quinolone acetic acids and their esters.[4] Bioorganic & Medicinal Chemistry Letters.

  • Reshmy, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.[5] RSC Advances.

  • Hajiani, M., et al. (2021). Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation.[2] Molecular Biology Reports.

Sources

Application Note & Protocols: A Multi-Faceted Approach to Characterizing the Enzyme Interactions of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid represents a key analogue within this class, serving as a versatile building block for the synthesis of more complex bioactive molecules.[3][4] Its potential to interact with various biological systems makes it a compelling candidate for drug discovery programs.[3] This guide provides an in-depth, integrated strategy for the comprehensive investigation of its interactions with enzyme targets. We move beyond simple screening to detail a multi-pronged approach encompassing initial hit validation, rigorous kinetic analysis to determine the mechanism of action (MOA), biophysical characterization of the binding event, and validation of target engagement in a cellular context. The protocols herein are designed to be self-validating systems, ensuring data integrity and providing a clear path from initial observation to mechanistic understanding.

Introduction: The Scientific Rationale

The efficacy of many drugs is rooted in their ability to inhibit specific enzymes involved in disease pathways.[5][6] Quinolinone derivatives have demonstrated the ability to interact with a range of enzyme targets, from bacterial peptide deformylases to human cholinesterases and kinases.[1][7][8] The acetic acid moiety on the C4 position of the quinolinone ring in this compound provides a critical chemical handle that can engage with amino acid residues within an enzyme's active or allosteric site.

Understanding the precise nature of this interaction is paramount. It is not enough to know that a compound inhibits an enzyme; a robust drug discovery effort requires quantitative data on its potency (IC₅₀), its binding affinity (Kᵢ, Kᴅ), its mechanism of inhibition, and confirmation that it engages its target in a complex physiological environment.[5][9] This document outlines a logical workflow to acquire this critical information, ensuring that experimental choices are driven by scientific causality.

Preliminary Compound Management: The Foundation of Reliable Data

Before initiating any biological assay, verifying the integrity and understanding the physicochemical properties of the test compound is a non-negotiable step. This ensures reproducibility and prevents misinterpretation of results.

ParameterRecommended MethodRationale & Key Considerations
Identity & Purity ¹H NMR, ¹³C NMR, LC-MSConfirms the chemical structure and assesses purity. A purity of >95% is recommended for quantitative assays. NMR spectra for related quinolinone structures are well-documented and can be used for comparison.[4][10]
Solubility Kinetic or Thermodynamic Solubility AssayThe compound must be fully dissolved in the assay buffer to avoid artifacts. Prepare a high-concentration stock solution in a suitable solvent like DMSO. The final concentration of the organic solvent in the assay should typically be ≤1% to avoid impacting enzyme activity.
Stability LC-MS analysis over time in assay bufferConfirms that the compound does not degrade under assay conditions (e.g., temperature, pH, presence of reducing agents like DTT), which would lead to an underestimation of its true potency.

Workflow for Characterizing Enzyme-Inhibitor Interactions

Our investigation follows a systematic, multi-stage process designed to build a comprehensive profile of the compound's interaction with a putative enzyme target.

G cluster_0 Phase 1: In Vitro Potency & MOA cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular Confirmation A Protocol 3.1: IC₅₀ Determination (Dose-Response) B Protocol 3.2: Mechanism of Action (MOA) (Enzyme Kinetics) A->B Potent hits advance C Protocol 4.1: Direct Binding Assay (e.g., ITC, SPR, NMR) B->C Validate direct interaction D Protocol 5.1: Cellular Target Engagement (e.g., CETSA, NanoBRET™) C->D Transition to cellular context E Protocol 5.2: Functional Cellular Assay (Downstream Effects) D->E Confirms intracellular binding leads to effect

Caption: Integrated workflow for inhibitor characterization.

Protocol 3.1: IC₅₀ Determination via In Vitro Enzyme Assay

The half-maximal inhibitory concentration (IC₅₀) is the fundamental metric of a compound's potency. This protocol describes a generic spectrophotometric assay, which can be adapted for many enzyme classes.

Causality: The goal is to determine the concentration of this compound required to reduce the enzyme's activity by 50%. We use a fixed substrate concentration, typically at or near the Michaelis constant (Kₘ), to ensure the assay is sensitive to inhibitors.[6]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration used in the assay should yield a linear reaction rate for at least 15-20 minutes.

    • Substrate Stock: Prepare a stock of the enzyme's substrate in the assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 2 µL of the inhibitor dilution series (this results in a 1:50 dilution into the final assay volume). For controls, add 2 µL of DMSO (0% inhibition) and 2 µL of a known potent inhibitor (100% inhibition).

    • Add 48 µL of a master mix containing the enzyme in assay buffer to each well.

    • Pre-incubation: Incubate the plate for 15-30 minutes at the assay temperature (e.g., 25°C or 37°C). This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

    • Reaction Initiation: Add 50 µL of the substrate (at a final concentration of ~Kₘ) to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 390 nm for o-quinone formation in catecholase assays) every 60 seconds for 20 minutes.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (0% inhibition).

    • Plot the % inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol 3.2: Determining the Mechanism of Action (MOA)

An IC₅₀ value is dependent on assay conditions. To understand the true binding affinity (Kᵢ) and the mode of inhibition, kinetic studies must be performed by varying both inhibitor and substrate concentrations.[5][12]

Causality: The relationship between IC₅₀ and substrate concentration reveals the inhibitor's binding mode.[5]

  • Competitive: The inhibitor binds to the same site as the substrate. IC₅₀ increases with increasing substrate concentration.

  • Non-competitive: The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. IC₅₀ does not change with substrate concentration.

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. IC₅₀ decreases with increasing substrate concentration.

  • Mixed: The inhibitor binds to an allosteric site and affects both substrate binding and catalysis. IC₅₀ may increase or decrease.[8][12]

Methodology:

  • Experimental Setup: Repeat the IC₅₀ determination protocol (3.1) at a minimum of five different fixed concentrations of the substrate. The substrate concentrations should span a range from ~0.2 x Kₘ to 10 x Kₘ.[5]

  • Data Analysis:

    • Determine the IC₅₀ value at each substrate concentration.

    • Lineweaver-Burk Plot: Plot 1/Velocity versus 1/[Substrate] for each inhibitor concentration. The pattern of line intersections is characteristic of the inhibition modality. For example, lines intersecting on the y-axis are indicative of competitive inhibition.

    • Secondary Plots: Replot the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration to calculate the inhibition constant (Kᵢ).[8]

Inhibition TypeLineweaver-Burk Plot ObservationEffect on KₘEffect on Vₘₐₓ
Competitive Lines intersect at the y-axisIncreasesUnchanged
Non-competitive Lines intersect on the x-axisUnchangedDecreases
Mixed Lines intersect in the upper-left quadrantVariesDecreases
Uncompetitive Lines are parallelDecreasesDecreases

Protocol 4.1: Direct Binding Analysis via Isothermal Titration Calorimetry (ITC)

Biochemical assays measure the effect of a compound on enzyme activity. Biophysical techniques like ITC directly measure the physical interaction, providing orthogonal validation and rich thermodynamic data.[13]

Causality: ITC measures the heat released or absorbed when two molecules interact.[13] By titrating the inhibitor into a solution of the enzyme, one can directly measure the binding affinity (Kᴅ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This confirms a direct interaction and provides insight into the forces driving complex formation.

G cluster_0 ITC Instrument cluster_1 Syringe cluster_2 Sample Cell Inhibitor Inhibitor (Ligand) Enzyme Enzyme (Macromolecule) Inhibitor->Enzyme Titration Injections Output Heat Change (μcal/sec) Binding Isotherm Thermodynamic Profile (Kᴅ, n, ΔH, ΔS)

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Methodology:

  • Sample Preparation:

    • Dialyze both the purified enzyme and the this compound extensively against the same buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl) to minimize buffer mismatch effects.

    • Enzyme: Prepare an enzyme solution at a concentration of 10-50 µM in the sample cell.

    • Inhibitor: Prepare an inhibitor solution at a concentration 10-20 times that of the enzyme in the injection syringe.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small (e.g., 2 µL) injections of the inhibitor into the enzyme solution, with sufficient spacing between injections for the signal to return to baseline.

    • A control experiment titrating the inhibitor into buffer alone is crucial to determine the heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Subtract the heat of dilution from the raw data.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the Kᴅ, n, and ΔH.

Protocol 5.1: Cellular Target Engagement

Demonstrating that a compound inhibits a purified enzyme is only the first step. A critical question is whether it can reach and bind to its target inside a cell.[14] Cell-based assays are essential for confirming this.[5][15]

Causality: Cellular Thermal Shift Assay (CETSA) is one powerful technique. It operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with the inhibitor and measuring the amount of soluble protein remaining, one can infer target engagement.

Methodology (CETSA Principle):

  • Cell Treatment: Culture appropriate cells and treat one population with a vehicle (e.g., DMSO) and another with a saturating concentration of this compound for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the soluble fractions by Western blot or another protein detection method (e.g., ELISA) using an antibody specific for the target enzyme.

  • Data Analysis:

    • Quantify the amount of soluble target protein at each temperature for both vehicle- and inhibitor-treated samples.

    • Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor IC₅₀ curve fit (high R²) - Compound insolubility/precipitation at high concentrations.- Time-dependent inhibition.- Assay interference (e.g., compound absorbance).- Visually inspect wells for precipitation.- Vary pre-incubation time to check for time-dependence.- Run controls without enzyme to check for compound interference.
No binding observed in ITC - Kᴅ is too weak for detection (>100 µM).- Incorrect protein/ligand concentrations.- Inactive protein.- Confirm protein activity with a biochemical assay.- Increase concentrations if possible.- Use a more sensitive technique like SPR for weak binders.
No shift in CETSA - Poor cell permeability of the compound.- Compound is rapidly metabolized or effluxed.- The compound does not stabilize the protein upon binding.- Assess cell permeability using a PAMPA assay.- Use an orthogonal target engagement assay (e.g., NanoBRET™).- Increase compound concentration or incubation time.

Conclusion

The systematic investigation of this compound's interactions with enzymes requires a multi-faceted and rigorous approach. By progressing from initial potency determination (IC₅₀) to a detailed understanding of its kinetic mechanism (MOA), validating the physical interaction through biophysical methods (ITC), and finally confirming its action in a relevant cellular environment (CETSA), researchers can build a high-confidence data package. This integrated workflow not only validates a specific enzyme as a target but also provides the crucial mechanistic insights necessary to guide further optimization in a drug discovery program.

References

  • Al-Ostath, A., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from NCBI Bookshelf. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. [Link]

  • Pflieger, D., et al. (2001). 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[3][10][16]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Time‐kill kinetics of most potent quinoline derivatives (2, 5a, 9, and 10b)... ResearchGate. [Link]

  • Hubball, G., & Edmondson, D. E. (2013). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Vasile, F., & Collina, S. (2024). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Molecules. [Link]

  • Wlodarski, T., & Kutner, A. (2022). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. PMC. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from BellBrook Labs. [Link]

  • Chen, J., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • Rojas-Le-Fort, M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • Vasile, F., & Collina, S. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology. [Link]

  • Tipton, K. F., & Houslay, M. D. (1998). Understanding Enzyme Inhibition. Journal of Chemical Education. [Link]

  • PLOS One. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from PLOS One Journals. [Link]

  • Ben-othman, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid (also known as 2-quinolone-4-acetic acid).

This molecule is a critical intermediate in the synthesis of pharmaceuticals (such as Rebamipide) and a scaffold for fluorescent probes. Its stability is governed by three competing factors: lactam-lactim tautomerism , thermal decarboxylation , and carboxyl group reactivity .

Case ID: T-QAA-STAB-01 Status: Active Assigned Specialist: Senior Application Scientist

Part 1: Solubility & Stock Preparation

User Issue: “I cannot get the compound to dissolve in water or PBS at neutral pH. It forms a cloudy suspension.”

Root Cause Analysis

The molecule contains a carboxylic acid (


) and a quinolone core. In its neutral form (pH < 7), the lipophilic aromatic core dominates, resulting in poor aqueous solubility. It behaves as a zwitterion-like species due to the amide-like lactam, but it requires deprotonation of the carboxylic acid to achieve solubility in water.
Troubleshooting Protocol

Do NOT heat the aqueous suspension to dissolve it (see Chemical Stability below).

Solvent SystemSolubility RatingNotes
Water (pH 7.0) 🔴 PoorPrecipitates as the neutral acid.
PBS (pH 7.4) 🟡 ModerateMay require sonication; risk of slow precipitation.
0.1 M NaOH 🟢 GoodForms the sodium salt. Stable for short-term use.
DMSO 🟢 ExcellentRecommended for stock solutions (>10 mM).
Methanol/Ethanol 🟡 ModerateWARNING: Risk of esterification (see Stability).
Recommended Workflow

Use DMSO for long-term storage stocks. Use alkaline buffers for immediate aqueous dilution.

SolubilityWorkflow Solid Solid Powder (Store -20°C, Dark) DMSO Dissolve in DMSO (Stock: 10-50 mM) Solid->DMSO Vortex Aliquot Aliquot & Freeze (-20°C or -80°C) DMSO->Aliquot Immediate Dilution Dilute into Buffer (pH > 7.5 recommended) Aliquot->Dilution For Assay Precip Risk: Precipitation if pH < 5 Dilution->Precip Acidic pH

Caption: Standard Operating Procedure for solubilization to prevent precipitation and freeze-thaw degradation.

Part 2: Chemical Stability (Degradation Pathways)

User Issue: “My HPLC shows a new peak appearing after heating the sample, or after storing it in methanol.”

Issue A: Thermal Decarboxylation

Symptom: Loss of the parent peak (MW ~203) and appearance of a less polar peak (MW ~159). Mechanism: Aryl acetic acids are prone to thermal decarboxylation. The electron-withdrawing nature of the quinolone ring at position 4 facilitates the loss of


, converting the acetic acid side chain into a methyl group.
Product: 4-Methyl-2-quinolone  (4-Methylcarbostyril).
  • Critical Threshold: Avoid temperatures >60°C in acidic or neutral solution.

  • Prevention: Do not autoclave solutions. Sterilize by filtration (0.22 µm).

Issue B: Solvolysis (Esterification)

Symptom: Appearance of a peak with MW +14 (Methyl ester) or +28 (Ethyl ester). Mechanism: The carboxylic acid group undergoes Fischer esterification in alcoholic solvents, catalyzed by trace acids or prolonged storage. Prevention: Avoid storing stock solutions in Methanol or Ethanol. Use DMSO or Acetonitrile.

Degradation Pathway Diagram

Degradation Parent 2-(2-Oxo-1,2-dihydroquinolin-4-yl) acetic acid (MW 203.19) Decarb Degradation 1: Decarboxylation Product: 4-Methyl-2-quinolone (MW 159.19) Parent->Decarb Heat (>60°C) Acidic pH Ester Degradation 2: Esterification (in MeOH) Product: Methyl Ester (MW 217.22) Parent->Ester Methanol Trace Acid

Caption: Primary degradation pathways. Thermal stress leads to CO2 loss; alcoholic solvents lead to ester formation.

Part 3: Analytical Troubleshooting (HPLC)

User Issue: “I see split peaks or broad tailing in my chromatogram, even with a fresh sample.”

Root Cause: Lactam-Lactim Tautomerism

2-Quinolones exist in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. While the 2-oxo form is generally favored in solution, the equilibrium kinetics can be slow on the chromatographic time scale, leading to peak splitting or band broadening.

  • Lactam Form: Dominant in polar solvents (Water, DMSO).

  • Lactim Form: Stabilized by certain non-polar environments or specific H-bonding interactions.

HPLC Method Optimization

To collapse the tautomers into a single sharp peak, you must control the protonation state and kinetics.

ParameterRecommendationRationale
Column C18 (End-capped)Prevents secondary interactions with silanols.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 - 5.0)Buffering is critical. Acidic pH suppresses ionization of the -OH tautomer but keeps the -COOH protonated.
Mobile Phase B AcetonitrilePreferred over Methanol to prevent esterification during the run.
Temperature 40°CSlightly elevated temperature increases the rate of tautomer interconversion, sharpening the peak.

Part 4: Frequently Asked Questions (FAQ)

Q: Is the compound light sensitive? A: Yes. Quinolones are fluorophores and can undergo photodegradation (oxidative dimerization) upon exposure to intense UV/Vis light. Store solids and solutions in amber vials or wrapped in foil.

Q: Can I use this compound as a fluorescent probe? A: Yes. The 2-quinolone core is fluorescent. However, the fluorescence quantum yield is sensitive to pH due to the ionization of the carboxylic acid and the tautomeric equilibrium. Ensure your assay buffer pH is constant.

Q: I am synthesizing Rebamipide. Is this the correct starting material? A: This is a close analog but often a side-product or a specific precursor depending on the route. The most common Rebamipide precursor is 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid . Ensure you are not confusing the acetic acid derivative (2 carbons on side chain) with the propionic acid derivative (3 carbons).

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Uchida, M., et al. (1985). Synthesis and antiulcer activity of 2(1H)-quinolinone derivatives.[1][2] Chemical & Pharmaceutical Bulletin, 33(9), 3775-3786. (Foundational chemistry on Rebamipide analogs and quinolone acetic acid stability). [Link]

  • Mirek, J., & Sygula, A. (1982). Semiempirical MNDO and UV absorption studies on tautomerism of 2-quinolones. Zeitschrift für Naturforschung A, 37(11), 1276-1283. (Mechanism of Lactam-Lactim tautomerism). [Link]

  • Organic Chemistry Portal. Decarboxylation of Carboxylic Acids. (General mechanism for decarboxylation of activated acetic acids). [Link]

Sources

Troubleshooting crystallization of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purification of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Case ID: #CRYST-QAA-4YL Compound: this compound CAS: 21298-80-6 Structure Class: Carbostyril / Quinolone Derivative[1][2]

Executive Summary: The Physicochemical Challenge

As a Senior Application Scientist, I often see researchers struggle with this scaffold because they treat it like a standard carboxylic acid. It is not. The 2-quinolinone (carbostyril) core creates a rigid, planar system with a dual hydrogen-bonding motif:[1][2]

  • Lactam Dimerization: The cis-amide (lactam) functionality at positions 1 and 2 forms extremely stable intermolecular hydrogen-bonded dimers, mimicking DNA base pairs.[1][2]

  • Carboxylic Acid Stacking: The C4-acetic acid tail adds a second layer of hydrogen bonding, often leading to high-melting-point solids (>250°C) that are insoluble in standard organic solvents (DCM, Ethyl Acetate, Toluene).[1][2]

Successful crystallization requires disrupting these strong intermolecular forces using high-dielectric protic solvents or pH manipulation, rather than simple thermal solubility gradients.[1][2]

Part 1: Solvent Selection & Solubility Profile

The following data is derived from internal solubility screenings and analogous carbostyril purification protocols.

Solvent ClassSpecific SolventSolubility StatusApplication Note
Primary Solvents Glacial Acetic Acid (AcOH) High (Hot) Recommended. Disrupts amide H-bonds.[1][2] Best for thermal recrystallization.[1][2]
DMF / DMSO High (RT/Warm)Good for dissolving crude, but high boiling point makes removal difficult.[1][2] Use for anti-solvent precipitation.[1][2]
Aqueous Base (NaOH/KOH) High (RT)Forms the carboxylate salt.[1][2] Excellent for initial bulk purification (Acid/Base workup).[1][2]
Anti-Solvents Water LowExcellent anti-solvent for AcOH or DMF solutions.[1][2]
Ethanol / Methanol Low-ModerateCan be used as a co-solvent, but often requires large volumes.[1][2]
Ineffective DCM, Hexanes, Et2OInsolubleDo not use.[1][2] Material will likely "gum" or not dissolve.[1][2]

Part 2: Validated Purification Protocols

Method A: Thermal Recrystallization (High Purity Requirements)

Best for: Final polishing of material with >90% purity to remove trace colored impurities.[1][2]

  • Dissolution: Suspend crude solid in Glacial Acetic Acid (10 mL per gram).

  • Heating: Heat to reflux (approx. 118°C). The solution should clarify.

    • Troubleshooting: If undissolved solids remain after 15 mins, hot filter.[1][2] These are likely inorganic salts.[1][2]

  • Charcoal Treatment (Optional): If the solution is dark brown/red, cool slightly, add activated carbon (5 wt%), and reflux for 10 mins. Filter hot through Celite.[1][2]

  • Crystallization: Remove the heat source.[1][2] Allow the flask to cool slowly to room temperature on a cork ring (do not use an ice bath yet).

    • Mechanism:[1][2][3] Slow cooling promotes the formation of the thermodynamically stable polymorph and prevents oiling out.[1]

  • Precipitation: Once at room temperature, if yield is low, slowly add Water (anti-solvent) dropwise until turbidity persists.[1][2]

  • Isolation: Cool to 4°C, filter, and wash the cake with cold water/ethanol (1:1) to remove residual acetic acid.[1][2]

Method B: Acid-Base Reprecipitation (Bulk Purification)

Best for: Crude material (<90% purity) or removing non-acidic organic byproducts.[1][2]

  • Dissolution: Suspend crude in 1M NaOH (3-4 equivalents). Stir until fully dissolved (pH > 10).

    • Note: The solution may be dark.[1][2][4]

  • Extraction (Wash): Extract the aqueous layer with Ethyl Acetate (2x).[1][2]

    • Purpose: This removes unreacted neutral precursors (anilines, esters) which cause "oiling out" later.[1][2] Discard the organic layer.[1][2]

  • Acidification: Cool the aqueous phase to 5-10°C. Slowly add 6M HCl dropwise with vigorous stirring.

  • Endpoint: Target pH 2-3. A thick white/off-white precipitate will form.[1][2]

  • Digestion: Stir the slurry for 30 mins to ensure no amorphous aggregates remain trapped. Filter and wash extensively with water.[1][2]

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a gum) instead of crystallizing. Why?

  • Cause: This is typically caused by impurities lowering the melting point or cooling too rapidly .[1][2] The "oil" is a supercooled liquid phase of your product mixed with impurities.[1][2]

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Seed the solution with a tiny crystal of pure product (if available) at the cloud point.

    • Slower Cooling: Wrap the flask in foil or a towel to slow the heat loss.[1][2]

    • Solvent Switch: If using Ethanol/Water, switch to Acetic Acid.[1][2] Ethanol often promotes oiling in quinolones.[1][2]

Q2: The crystals are extremely fine and clog the filter paper.

  • Cause: Nucleation was too rapid (crash cooling).[1][2]

  • Fix: Perform an Ostwald Ripening (Digestion) step.[1][2] Heat the slurry of fine crystals to near-reflux for 30-60 minutes, then cool slowly. This allows small crystals to dissolve and redeposit onto larger, more filterable crystals.[1][2]

Q3: The solid retains a strong smell of Acetic Acid even after drying.

  • Cause: Acetic acid can form solvates or get trapped in the lattice.[1][2]

  • Fix:

    • Wash the filter cake with water, then a small amount of cold Ethanol.[1][2]

    • Dry in a vacuum oven at 60°C overnight.

    • If strict solvent limits apply (ICH guidelines), use Method B (Acid/Base) for the final step to avoid acetic acid entirely.[1][2]

Part 4: Process Decision Logic

The following workflow illustrates the decision-making process for purifying this compound based on input purity and observed behavior.

PurificationWorkflow Start Crude Material (Input) PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity Clean LowPurity Purity < 90% (or Neutral Impurities) PurityCheck->LowPurity Dirty MethodA Method A: Recrystallization (Glacial AcOH) HighPurity->MethodA MethodB Method B: Acid/Base Workup (NaOH -> HCl) LowPurity->MethodB OilingOut Issue: Oiling Out? MethodA->OilingOut FinalFilter Filtration & Wash (Cold Water/EtOH) MethodB->FinalFilter SlowCool Re-heat & Seed Slow Cool OilingOut->SlowCool Yes OilingOut->FinalFilter No SlowCool->FinalFilter Dry Vacuum Dry (60°C) FinalFilter->Dry

Caption: Decision tree for selecting the optimal purification route based on crude purity and handling phase separation issues.

References

  • PubChem. this compound (CID 4737735).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Baba, Y. F., et al. 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate.[1][2][5] IUCrData, 2016.[1][2][5] (Crystallographic data for the C4-carboxylic acid analog, demonstrating hydrogen bonding networks). [Link]

  • Mendez, L., et al. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023.[1][2][6] (Discusses the 2-quinolone/hydroxyquinoline tautomerism and thermal stability). [Link][1][2][6]

Sources

Technical Support Center: Optimizing Synthesis of 2-Oxo-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-oxo-quinoline derivatives, also known as quinolones. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this important heterocyclic scaffold. 2-oxo-quinoline derivatives are recognized for their wide range of pharmacological activities, including antitumor, antioxidant, and anti-inflammatory properties.[1][2]

This resource is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Core Synthetic Strategies: An Overview

The construction of the 2-oxo-quinoline core can be achieved through several established synthetic routes. Understanding the mechanism and scope of each is crucial for selecting the appropriate method for your target molecule and for effective troubleshooting.

The primary methods covered in this guide include:

  • Conrad-Limpach-Knorr Synthesis: A classic method involving the condensation of anilines with β-ketoesters.[3][4][5]

  • Camps Cyclization: The intramolecular cyclization of o-acylaminoacetophenones to form hydroxyquinolines.[6][7]

  • Friedländer Annulation: The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9][10]

  • Modern Catalytic Methods: Including C-H activation and other transition-metal-catalyzed approaches that offer novel pathways to quinolone synthesis.[11][12][13][14]

Below is a visual representation of the decision-making process for selecting a synthetic route.

Synthetic_Route_Selection Start Target 2-Oxo-Quinoline Derivative Substrate_Availability Are Starting Materials (Anilines, β-ketoesters, o-acylaminoacetophenones) Readily Available? Start->Substrate_Availability Desired_Substitution What is the Desired Substitution Pattern? Substrate_Availability->Desired_Substitution Yes Modern_Methods Explore Modern Catalytic Methods (e.g., C-H Activation) Substrate_Availability->Modern_Methods No Classic_Methods Consider Classic Methods: - Conrad-Limpach-Knorr - Camps Cyclization - Friedländer Annulation Desired_Substitution->Classic_Methods Four_Hydroxy 4-Hydroxyquinoline needed? Classic_Methods->Four_Hydroxy Two_Hydroxy 2-Hydroxyquinoline needed? Classic_Methods->Two_Hydroxy Conrad_Limpach Conrad-Limpach (Kinetic Control) Four_Hydroxy->Conrad_Limpach Yes Knorr Knorr Variation (Thermodynamic Control) Two_Hydroxy->Knorr Yes

Caption: Decision tree for selecting a synthetic route to 2-oxo-quinolines.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter.

Topic 1: Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a powerful method for preparing 4-hydroxyquinolines and 2-hydroxyquinolines (which exist in tautomeric equilibrium with the corresponding 2-oxo-quinolines) from anilines and β-ketoesters.[3][4][5] The regioselectivity is highly dependent on reaction temperature.

Q1: My Conrad-Limpach reaction is giving me the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. Why is this happening and how can I fix it?

A1: This is a classic case of thermodynamic versus kinetic control. The formation of the 4-hydroxyquinoline is kinetically favored and occurs at lower temperatures, while the 2-hydroxyquinoline is the thermodynamically more stable product and is formed at higher temperatures.[4][15]

  • Causality: At lower temperatures (room temperature to ~100 °C), the more nucleophilic nitrogen of the aniline attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to the 4-hydroxyquinoline.[15] At higher temperatures (around 140 °C or above), the initial condensation is reversible.[3][15] The reaction favors the formation of the more stable anilide intermediate by attack at the ester carbonyl, which then cyclizes to the 2-hydroxyquinoline.[3][15]

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. For the 4-hydroxyquinoline, maintain a lower temperature during the initial condensation step.

    • Solvent Choice: The use of an inert, high-boiling solvent like mineral oil can improve yields in the cyclization step for the 4-hydroxyquinoline.[3]

Q2: The yields of my Conrad-Limpach synthesis are consistently low. What are the common culprits?

A2: Low yields in this synthesis can often be attributed to incomplete reaction, side reactions, or issues with the cyclization step.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure your aniline and β-ketoester are pure. Impurities can interfere with the reaction.

    • Catalyst: The reaction is typically acid-catalyzed.[3] Ensure you are using an appropriate acid catalyst (e.g., HCl, H₂SO₄) at the correct concentration.

    • Cyclization Conditions: The electrocyclic ring-closing step is often the rate-determining step and requires high temperatures (around 250 °C).[3] Insufficient heating will lead to incomplete conversion.

    • Water Removal: The initial condensation to form the Schiff base produces water. Efficient removal of water can drive the equilibrium towards the product.

Topic 2: Camps Cyclization

The Camps cyclization is an intramolecular aldol-type condensation of an o-acylaminoacetophenone to yield a mixture of 2-hydroxy and 4-hydroxyquinolines.[6][7] The ratio of the products depends on the reaction conditions and the structure of the starting material.[6]

Q1: I am getting a mixture of isomers in my Camps cyclization. How can I control the regioselectivity?

A1: The regioselectivity of the Camps cyclization is dictated by which enolate is formed and undergoes cyclization. This is influenced by the base used and the substituents on the starting material.

  • Causality: The use of a strong base will favor the formation of the thermodynamic enolate, while a weaker base may favor the kinetic enolate. The electronic and steric nature of the substituents on the aromatic ring and the acyl group can also influence which enolate is more readily formed.

  • Troubleshooting Steps:

    • Base Selection: Experiment with different bases (e.g., sodium hydroxide, potassium carbonate) and concentrations to find the optimal conditions for your desired isomer.[16]

    • Protecting Groups: In some cases, the use of protecting groups can direct the cyclization to a specific position.

    • Systematic Optimization: A design of experiments (DoE) approach, varying base, solvent, and temperature, can be an efficient way to determine the optimal conditions for the desired regioisomer.

Topic 3: Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, catalyzed by either acid or base.[8][9]

Q1: My Friedländer synthesis is resulting in a low yield. What should I check?

A1: Low yields in the Friedländer synthesis can be due to several factors, including catalyst inefficiency, suboptimal reaction conditions, or side reactions.[9]

  • Troubleshooting Steps:

    • Catalyst Choice: The reaction often requires a catalyst to proceed efficiently.[9] Both Brønsted and Lewis acids are commonly used.[9] Consider screening different catalysts such as p-toluenesulfonic acid, iodine, or indium(III) triflate.[8][17] For greener approaches, ionic liquids and nanocatalysts have also been shown to be effective.[8][18][19]

    • Reaction Temperature and Time: These are critical parameters. Some reactions require heating to proceed, while others may benefit from longer reaction times at lower temperatures to minimize the formation of byproducts.[17]

    • Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Toluene, ethanol, and acetic acid are commonly used.[20]

    • Reactant Purity: Ensure the purity of your 2-aminoaryl ketone/aldehyde and the active methylene compound.

Q2: I am observing the formation of side products in my Friedländer synthesis. What are they likely to be and how can I avoid them?

A2: A common side reaction is the self-condensation of the active methylene compound (e.g., an aldol condensation of a ketone) under basic conditions.[10]

  • Troubleshooting Steps:

    • Use of Imines: To avoid aldol condensation, the imine analog of the o-aniline can be used in place of the o-aniline itself.[10]

    • Reaction Conditions: Switching to acidic conditions can often suppress base-catalyzed side reactions.

Topic 4: Modern Catalytic Methods (e.g., C-H Activation)

Recent advances have introduced powerful new methods for quinoline synthesis, including those based on transition-metal-catalyzed C-H activation.[11][12][13][14] These methods offer high atom economy and can provide access to novel quinoline derivatives.[14]

Q1: I am interested in using C-H activation to synthesize a substituted quinolone. What are the key considerations?

A1: C-H activation strategies for quinolone synthesis are highly versatile but require careful optimization of the catalytic system.

  • Key Considerations:

    • Catalyst and Ligand: The choice of transition metal catalyst (e.g., palladium, rhodium) and the corresponding ligand is crucial for reactivity and selectivity.[11][12][14]

    • Directing Group: Many C-H activation reactions require a directing group to achieve regioselectivity. For quinolines, the nitrogen atom itself or an N-oxide can act as a directing group.[14]

    • Oxidant: These reactions often require an oxidant to regenerate the active catalyst. The choice of oxidant can significantly impact the reaction outcome.[11]

    • Reaction Conditions: Solvent, temperature, and additives must be carefully optimized for each specific transformation.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Vary_Catalyst Screen Different Catalysts/Loadings Optimize_Conditions->Vary_Catalyst Vary_Solvent Test Alternative Solvents Optimize_Conditions->Vary_Solvent Vary_Temp_Time Adjust Temperature and Reaction Time Optimize_Conditions->Vary_Temp_Time Analyze_Side_Products Characterize Side Products (TLC, GC-MS, NMR) Vary_Catalyst->Analyze_Side_Products Vary_Solvent->Analyze_Side_Products Vary_Temp_Time->Analyze_Side_Products Modify_Strategy Modify Synthetic Strategy Analyze_Side_Products->Modify_Strategy Successful_Reaction Successful Reaction Analyze_Side_Products->Successful_Reaction Problem Solved Modify_Strategy->Optimize_Conditions Minor Change Modify_Strategy->Successful_Reaction Major Change

Sources

Challenges in scaling up the synthesis of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. Our focus is on anticipating and resolving common challenges encountered when transitioning from laboratory-scale experiments to pilot and production-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary stages?

The most established pathway to the 2-oxo-1,2-dihydroquinoline core is the Gould-Jacobs reaction .[1][2][3] This multi-step process is followed by functionalization to introduce the acetic acid moiety. The overall synthesis can be conceptually broken down into three main stages:

  • Quinolone Core Formation: This stage utilizes the Gould-Jacobs reaction, beginning with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM).[1][3] The resulting intermediate undergoes a high-temperature thermal cyclization to form the 4-hydroxy-2-quinolone-3-carboxylate ester.[2]

  • Intermediate Preparation: The ester from the first stage is saponified to the corresponding carboxylic acid, which is then decarboxylated (often by heating) to yield the key intermediate, 4-hydroxy-2(1H)-quinolone.

  • Side-Chain Installation: The 4-hydroxyl group is converted to a more suitable leaving group, typically a chloro group, by reacting with a chlorinating agent like POCl₃. This 4-chloro-2(1H)-quinolone is then subjected to a malonic ester synthesis.[4][5] This involves alkylation with diethyl malonate, followed by hydrolysis of the esters and subsequent decarboxylation to yield the final this compound product.

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

Scaling up this synthesis presents several significant hurdles:

  • Thermal Management: The cyclization step is highly endothermic and requires very high temperatures (typically >250 °C).[2] Achieving uniform and efficient heat transfer in a large reactor is a major challenge. Conversely, the subsequent saponification and neutralization steps can be highly exothermic, requiring robust cooling capacity to prevent runaway reactions.

  • Mass Transfer and Agitation: The reaction mixture, particularly during cyclization and after product precipitation, can become thick and viscous. This impedes effective mixing, leading to non-uniform heating, incomplete reactions, and potential for localized overheating and byproduct formation.

  • Solid Handling: Both the intermediate 4-hydroxy-2(1H)-quinolone and the final product are often crystalline solids. Efficiently handling large volumes of slurries, performing filtrations, and ensuring consistent drying are critical operational challenges.

  • Byproduct and Impurity Control: The high temperatures of the Gould-Jacobs reaction can generate degradation products that are often colored and difficult to remove.[6] Controlling the impurity profile is crucial for achieving the required product quality.

  • Safety and Environmental: The use of reagents like phosphorus oxychloride (POCl₃) and strong bases (e.g., sodium ethoxide), coupled with high temperatures and potential pressure buildup from off-gassing (CO₂ during decarboxylation), necessitates stringent safety protocols and engineering controls.[4]

Q3: Are there alternative, potentially more scalable, synthetic routes?

Yes, while the Gould-Jacobs followed by malonic ester synthesis is common, other strategies are being explored to circumvent the harsh conditions:

  • Microwave-Assisted Synthesis: For the Gould-Jacobs reaction, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[6][7] This can be a viable option for moderate scale production where specialized microwave reactors are available.

  • Alternative Cyclization Catalysts: Research into Lewis acid catalysis, such as with indium(III) chloride, aims to lower the activation energy for quinoline formation, potentially reducing the required reaction temperature and time.[8]

  • Direct C-H Functionalization: More modern synthetic approaches could potentially install the acetic acid side chain directly onto a pre-formed quinolone ring, avoiding the multi-step malonic ester sequence. However, these methods are often still in development and may not yet be cost-effective for large-scale production.

Visualized Synthetic Workflow

The following diagram outlines the principal steps in the synthesis, highlighting the key transformations and intermediates.

G cluster_0 Stage 1: Quinolone Core Formation (Gould-Jacobs) cluster_1 Stage 2: Intermediate Preparation cluster_2 Stage 3: Side-Chain Installation A Aniline + DEEM B Anilinomethylenemalonate Intermediate A->B Condensation C Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate B->C Thermal Cyclization (>250°C) D 4-Hydroxy-3-carboxy-2-quinolone C->D Saponification (e.g., NaOH) E 4-Hydroxy-2(1H)-quinolone D->E Decarboxylation (Heat) F 4-Chloro-2(1H)-quinolone E->F Chlorination (e.g., POCl3) G Diethyl 2-(2-Oxo-1,2-dihydroquinolin-4-yl)malonate F->G Malonic Ester Alkylation H Final Product: This compound G->H Hydrolysis & Decarboxylation

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide

Problem 1: Low Yield and Product Darkening in Thermal Cyclization Step
  • Probable Cause(s):

    • Localized Overheating: In large reactors, poor agitation and inefficient heat transfer can create "hot spots" where the reaction mixture exceeds the optimal temperature, leading to thermal decomposition and charring. The classical Gould-Jacobs reaction often requires drastic conditions, which can lead to product decomposition and undesirable side reactions.[2]

    • Incomplete Reaction: Conversely, "cold spots" in the reactor will result in an incomplete cyclization, leaving unreacted anilinomethylenemalonate intermediate.

    • Atmospheric Oxidation: At high temperatures, trace amounts of oxygen can lead to oxidative side reactions, contributing to color formation.

  • Recommended Solutions:

    • Reactor and Solvent Selection:

      • Utilize a jacketed reactor with a high-boiling-point thermal fluid (e.g., Dowtherm™ A) for precise and uniform temperature control.

      • The reaction is often performed neat or in a high-boiling solvent like diphenyl ether.[6] Ensure the chosen solvent is thermally stable and does not promote side reactions.

    • Agitation and Mixing:

      • Employ robust overhead mechanical stirring with an appropriately designed agitator (e.g., anchor or pitched-blade turbine) to ensure vigorous mixing of the potentially viscous reaction mass. Baffles within the reactor can further improve mixing efficiency.

    • Inert Atmosphere:

      • Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the heating process to prevent oxidation. This involves purging the reactor thoroughly before heating begins.

    • Process Optimization:

      • Carefully study the effect of temperature and reaction time. It has been shown that at very high temperatures, the reaction time must be optimized to minimize degradation of the product.[7]

Problem 2: Incomplete Saponification or Hydrolysis of Ester Intermediates
  • Probable Cause(s):

    • Poor Solubility: The quinolone ester intermediate may have low solubility in the aqueous base, leading to a slow, heterogeneous reaction.

    • Insufficient Stoichiometry: On a large scale, inaccurate measurement of base or acid can lead to an incomplete reaction.

    • Re-esterification: During acidic workup for the final hydrolysis step, if excess alcohol (from the ester) is not fully removed, re-esterification can occur under acidic conditions.

  • Recommended Solutions:

    • Co-Solvent System: Introduce a water-miscible co-solvent such as ethanol or THF during saponification to improve the solubility of the ester starting material.

    • Process Analytical Technology (PAT):

      • Use an in-situ pH probe to monitor the consumption of the base/acid and ensure the reaction has gone to completion.

      • Monitor the reaction progress using HPLC by taking aliquots from the reaction mixture.

    • Efficient Workup: For the final hydrolysis step, ensure the intermediate malonate ester is thoroughly isolated and dried to remove residual ethanol before proceeding with the acidic hydrolysis and decarboxylation. DFT calculations suggest that acid-catalyzed ester hydrolysis proceeds via a protonation step, which is rate-controlling.[9]

Problem 3: Difficult Final Product Isolation and Purification
  • Probable Cause(s):

    • Persistent Impurities: Colored impurities from the thermal cyclization step can carry through the entire synthesis and be difficult to remove from the final product.

    • Poor Crystalline Form: The product may precipitate as an amorphous solid or very fine particles, making it difficult to filter and wash effectively.

    • Occluded Solvents/Reagents: Impurities or residual solvents can be trapped within the crystal lattice of the product during precipitation.

  • Recommended Solutions:

    • Decolorization:

      • Before the final crystallization, treat a solution of the crude product with activated carbon to adsorb colored impurities. Perform a hot filtration to remove the carbon.

    • Controlled Crystallization:

      • Develop a robust crystallization protocol. This involves screening for an optimal solvent/anti-solvent system. Acetic acid is a common solvent for the purification of related compounds.[10][11]

      • Control the rate of cooling and/or anti-solvent addition to promote the growth of larger, more easily filterable crystals.

      • Employ seeding with a small amount of pure product to ensure consistent crystal form and particle size distribution.

    • Washing and Drying:

      • Wash the filtered product cake with a well-chosen solvent that dissolves impurities but not the final product.

      • Dry the product under vacuum at an elevated temperature (ensure the temperature is below the product's decomposition point) to remove all residual solvents.

Troubleshooting Logic Diagram

G Problem Problem: Low Purity / Off-Color Final Product Cause1 Cause: Impurity from Cyclization Problem->Cause1 Cause2 Cause: Inefficient Crystallization Problem->Cause2 Cause3 Cause: Incomplete Final Reaction Problem->Cause3 Sol1 Solution: Activated Carbon Treatment Cause1->Sol1 Sol2 Solution: Optimize Cyclization Temp/Time Cause1->Sol2 Sol3 Solution: Screen Solvents & Anti-solvents Cause2->Sol3 Sol4 Solution: Controlled Cooling / Seeding Cause2->Sol4 Sol5 Solution: In-Process Control (IPC) via HPLC Cause3->Sol5

Caption: Logic diagram for troubleshooting final product purity issues.

Quantitative Data Summary

The thermal cyclization step is often the most critical for overall yield and purity. The choice of heating method and conditions is paramount during scale-up.

ParameterLab Scale (Conventional Oil Bath)Pilot Scale (Jacketed Reactor)Lab Scale (Microwave)
Heating Method Oil BathThermal Fluid JacketMicrowave Irradiation
Typical Temp. 250-260 °C250-260 °C (Fluid Temp)250-300 °C (Set Point)
Reaction Time 1-3 hours2-5 hours5-20 minutes
Typical Yield 65-75%55-70%70-85%
Key Challenge Uniform heatingHeat transfer, mixingScalability, equipment cost
Reference [2]Internal Process Data[6][7]

Experimental Protocol: Scale-Up of Thermal Cyclization

This protocol describes the key considerations for scaling the thermal cyclization of the anilinomethylenemalonate intermediate.

Warning: This reaction is performed at very high temperatures. Ensure the reactor is rated for the required temperature and pressure and that all safety protocols are strictly followed.

  • Reactor Preparation:

    • Charge a clean, dry, 100 L glass-lined steel reactor with the anilinomethylenemalonate intermediate (e.g., 20 kg).

    • Ensure the reactor is equipped with a mechanical overhead stirrer (anchor or turbine), a temperature probe, a condenser, and an inert gas inlet/outlet.

    • Purge the reactor vessel with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a slow nitrogen bleed throughout the reaction.

  • Heating:

    • Begin circulating the thermal fluid (e.g., Dowtherm A) through the reactor jacket, setting the controller to the target temperature (e.g., 260 °C).

    • Start agitation at a moderate speed (e.g., 60-80 RPM) once the material begins to melt to ensure even heat distribution.

    • Causality Note: Slow, controlled heating is crucial. Rapid heating can cause thermal shock to the glass lining and lead to localized overheating of the reaction mixture.

  • Reaction Monitoring:

    • The reaction involves the elimination of ethanol, which will begin to distill. Monitor the rate of distillation as an indicator of reaction progress.

    • Monitor the internal temperature of the reaction mass. It should slowly rise to near the jacket temperature as the reaction completes.

    • Hold the mixture at the target temperature for the predetermined time (e.g., 3-4 hours), as optimized in laboratory studies.

    • Take samples periodically (if the reactor setup allows for safe sampling at high temperatures) to monitor the disappearance of the starting material by HPLC.

  • Cooldown and Isolation:

    • Once the reaction is complete, turn off the jacket heating and begin a controlled cooling ramp.

    • Allow the reactor to cool to a safe temperature (e.g., < 80 °C). The product, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, may begin to crystallize from the reaction mixture upon cooling.

    • Add a suitable solvent (e.g., toluene or ethanol) to slurry the product for transfer and filtration.

    • Transfer the slurry to a filter dryer, wash with fresh cold solvent, and dry under vacuum to yield the cyclized product.

References

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • MDPI. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. [Link]

  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ResearchGate. (n.d.). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Major Name Reactions in Organic Chemistry. [Link]

  • Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link]

  • Google Patents. (1999). Method of purifying acetic acid. US5916422A.
  • Chemistry LibreTexts. (2023). Malonic Ester Synthesis. [Link]

  • Royal Society of Chemistry. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2017). Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry. [Link]

  • PubMed. (2004). 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)-N-hydroxy-acetamides and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[1][12]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid. [Link]

  • Academia.edu. (n.d.). (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. [Link]

  • Semantic Scholar. (2020). malonic ester synthesis. [Link]

  • ResearchGate. (2016). AN EFFICIENT MICROWAVE-ASSISTED SYNTHESIS OF 2,3- DIHYDROQUINAZOLIN-4(1H)-ONES BY A THREE COMPONENT REACTION UNDER CATALYST- AND SOLVENT-FREE CONDITIONS. [Link]

  • PubMed. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • MDPI. (2021). Acetic Acid as an Indirect Sink of CO 2 for the Synthesis of Polyhydroxyalkanoates (PHA): Comparison with PHA Production Processes Directly Using CO 2 as Feedstock. Fermentation. [Link]

  • Google Patents. (2012). Purification method for glacial acetic acid. CN102746136A.
  • ResearchGate. (2022). Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters: Detailed Characterization of Feedstocks and Products. [Link]

Sources

Identifying and removing impurities from 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

[1][2]

Topic: Impurity Identification & Removal for 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid CAS: 21298-80-6 Support Tier: Level 3 (Senior Scientist / Process Development)[1]

Introduction: The Molecule & Its Challenges

Welcome to the technical support hub for This compound (hereafter referred to as 2-ODQA ). This compound is a critical scaffold in the synthesis of quinolone-based pharmaceuticals (structurally analogous to Rebamipide intermediates).[1]

Researchers often underestimate 2-ODQA because it appears simple.[1] However, its quinolone core makes it prone to strong π-π stacking (leading to poor solubility) and oxidative discoloration (turning pink/brown).[1] Furthermore, the acetic acid side chain at position 4 is susceptible to thermal decarboxylation , generating a stubborn impurity that is difficult to separate.

This guide provides field-proven protocols to identify and eliminate these specific impurities.

Troubleshooting Guide (Q&A)

Q1: My product has a persistent pink or brown hue. Recrystallization isn't fixing it. What is this?

Diagnosis: This is likely oxidized aniline oligomers . Cause: The synthesis of 2-ODQA typically involves aniline (or an aniline derivative) condensing with a

1Solution:pH-swing adsorption protocol
  • Dissolve the crude solid in 1M NaOH (The quinolone forms a soluble sodium salt; the colored oligomers often remain colloidal or suspended).

  • Add Activated Charcoal (10-20% w/w) and stir at 50°C for 30 minutes.

  • Filter hot through Celite.

  • Acidify the filtrate with HCl to reprecipitate the white product.

Q2: I see a non-acidic impurity in HPLC (~5-10%) that tracks with the product. What is it?

Diagnosis: This is almost certainly 4-methylquinolin-2(1H)-one (also known as 4-methylcarbostyril).[1] Cause: Decarboxylation . The acetic acid group at position 4 is thermally unstable. If your reaction temperature exceeded 100°C under acidic conditions, or if the drying step was too hot, the carboxyl group is lost (

1Solution:not1
  • Protocol: Digest the solid in saturated

    
    . Filter off the undissolved solid (the impurity). Acidify the filtrate to recover pure 2-ODQA.
    
Q3: The solubility is terrible. I can't get a clear NMR or run a recrystallization.

Diagnosis: Strong intermolecular H-bonding (dimerization of the cis-amide).[1] Solution:

  • For NMR: Use DMSO-

    
     with a drop of 
    
    
    or
    
    
    to break the H-bonds.[1]
  • For Recrystallization: Do not use pure alcohols. Use DMF/Water (1:1) or Acetic Acid/Water .[1] The high boiling point of DMF breaks the lattice energy effectively.

Impurity Origin & Control (Visualized)

The following diagram illustrates where the critical impurities originate during the synthesis and degradation pathways.

ImpurityPathwaysAnilineStart: AnilineIntermediateIntermediate: Beta-anilino acrylateAniline->IntermediateCondensationImpurity_ColorImpurity A: Oxidized Aniline (Pink/Brown Tar)Aniline->Impurity_ColorOxidation (Air/Light)BetaKetoReagent: Diethyl 3-oxoglutarateBetaKeto->IntermediateTargetTARGET: 2-ODQAIntermediate->TargetCyclization (Knorr)Impurity_DecarbImpurity B: 4-Methyl-2-quinolone (Decarboxylated)Target->Impurity_DecarbThermal Degradation (>100°C, Acidic)Impurity_SaltImpurity C: Inorganic Salts (NaCl/Na2SO4)Target->Impurity_SaltPrecipitation w/ HCl

Caption: Figure 1. Origin of key impurities. Note that Impurity B (Decarboxylated) is irreversible and derived from the product itself under stress.[1]

Experimental Protocols

Protocol A: HPLC Analysis Method

Use this method to quantify the "Decarboxylated" impurity (Impurity B).[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 10% B; 5-20 min: 10%→60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Quinolone core is strongly UV active)
Retention Times 2-ODQA: ~8-9 min 4-Methyl-2-quinolone: ~14-15 min (More hydrophobic, elutes later)
Protocol B: Purification Workflow (The "Cleanup")

Standard Operating Procedure for >99% Purity.

PurificationWorkflowRawCrude 2-ODQA (Pink/Brown Solid)DissolveStep 1: Dissolve in 1M NaOH (pH > 12)Raw->DissolveCharcoalStep 2: Add Activated Carbon (Stir 50°C, 30 min)Dissolve->CharcoalFilterStep 3: Filter through Celite (Remove Carbon & Tars)Charcoal->FilterFiltrateClear Yellow Filtrate (Contains 2-ODQA-Na salt)Filter->FiltrateAcidifyStep 4: Acidify with 2M HCl (Dropwise to pH 2-3)Filtrate->AcidifyPrecipitateWhite Precipitate FormsAcidify->PrecipitateWashStep 5: Filter & Wash (Water -> Cold Acetone)Precipitate->WashFinalPure 2-ODQA (White Solid)Wash->Final

Caption: Figure 2.[2][1][3] Acid/Base purification strategy with charcoal adsorption for color removal.[1]

Detailed Steps for Protocol B:

  • Dissolution: Suspend 10 g of crude material in 100 mL of 1M NaOH. Stir until mostly dissolved. (Note: If a solid remains that is not charcoal, it is likely the decarboxylated impurity. Filter this off before adding charcoal).

  • Adsorption: Add 1.0 g of activated charcoal. Heat to 50°C for 30 minutes.

  • Filtration: Filter through a pad of Celite while warm. The filtrate should be clear light yellow (not brown).

  • Precipitation: Cool the filtrate to room temperature. Slowly add 2M HCl while stirring vigorously. The product will crash out as a thick white slurry. Target pH: 2.0–3.0.

  • Washing: Filter the solid.[4][5][6] Wash the cake with water (3 x 20 mL) to remove salts (NaCl). Perform a final displacement wash with cold acetone (10 mL) to aid drying.[1]

  • Drying: Dry in a vacuum oven at 60°C (Do not exceed 80°C to prevent decarboxylation).

References

  • Uchida, M., et al. (1985).[1] "Synthesis and Antiulcer Activity of 2-(4-Chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic Acid Derivatives." Chemical & Pharmaceutical Bulletin, 33(9), 3775-3786.[1] Link

  • Otsuka Pharmaceutical Co Ltd. (1986). "Carbostyril derivatives and process for preparing the same." US Patent 4,578,381. Link

  • National Center for Biotechnology Information. (2024). "this compound (CID 4737735)."[2][1] PubChem Compound Summary. Link[1]

  • Gowda, B.T., et al. (2014).[1][6] "Synthesis and Characterization of Impurities in Rebamipide." Journal of Pharmaceutical Research, 12(1).[1] (Contextual reference for quinolone impurity profiles).

Validation & Comparative

Antimicrobial efficacy of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid derivatives vs ampicillin

Author: BenchChem Technical Support Team. Date: February 2026

Antimicrobial Efficacy of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid Derivatives vs. Ampicillin: A Technical Comparison Guide

Executive Summary

This guide provides a technical evaluation of This compound derivatives (hereafter referred to as QAA derivatives ) as potential antimicrobial alternatives to Ampicillin . While Ampicillin (a


-lactam) remains a gold standard for non-resistant infections, the rise of 

-lactamase-producing strains has necessitated the exploration of non-lactam scaffolds.

The 2-oxo-1,2-dihydroquinoline core (often tautomeric with 4-hydroxy-2-quinolinone) offers a distinct pharmacophore profile. Unlike Ampicillin, which targets cell wall synthesis, these quinolone-based derivatives primarily target bacterial DNA replication enzymes (DNA gyrase/Topoisomerase IV). Experimental data indicates that specific functionalizations—particularly hydrazide-hydrazone motifs at the acetic acid tail—can yield Minimum Inhibitory Concentrations (MIC) as low as 0.39 µg/mL , outperforming Ampicillin in resistant E. coli and S. aureus strains.

Chemical Basis & Structural Logic

The Scaffold Comparison
  • Ampicillin: A penicillin derivative with a

    
    -lactam ring fused to a thiazolidine ring. Its efficacy relies on the integrity of the 
    
    
    
    -lactam ring, which is easily hydrolyzed by
    
    
    -lactamases.
  • QAA Derivatives: Based on the quinoline nitrogen heterocycle. The C4-acetic acid side chain serves as a crucial "handle" for chemical modification.

    • Key Advantage: The quinoline core is immune to

      
      -lactamase hydrolysis.
      
    • Tautomerism: The core exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms, influencing hydrogen bonding capacity in the active site.

Synthesis Workflow (DOT Visualization)

The synthesis typically proceeds via the Knorr quinoline synthesis followed by side-chain functionalization.

SynthesisWorkflow Aniline Substituted Aniline Cyclization Cyclization (160°C) - EtOH Aniline->Cyclization Diester Diethyl 3-oxopentanedioate Diester->Cyclization EsterInt Ethyl (2-oxo-1,2-dihydro quinolin-4-yl)acetate Cyclization->EsterInt Hydrazine Hydrazine Hydrate (Reflux) EsterInt->Hydrazine Hydrazide QAA Hydrazide (Key Intermediate) Hydrazine->Hydrazide Aldehyde Ar-CHO (Condensation) Hydrazide->Aldehyde FinalProd Target Hydrazone Derivative Aldehyde->FinalProd

Caption: Step-wise synthesis of QAA derivatives via Knorr cyclization and subsequent hydrazide functionalization.

Experimental Methodology

To ensure data reliability, the following protocols are recommended for validating efficacy.

Synthesis Validation
  • Purity Check: Thin Layer Chromatography (TLC) using Chloroform:Methanol (9:1).

  • Structure Confirmation:

    
    H-NMR (DMSO-
    
    
    
    ) must show the singlet for the methylene protons (
    
    
    ) at
    
    
    ppm and the hydrazide
    
    
    protons if applicable.
Antimicrobial Assay (Broth Microdilution)
  • Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.[1]

  • Inoculum:

    
     CFU/mL.
    
  • Media: Mueller-Hinton Broth (MHB).

  • Controls:

    • Positive Control: Ampicillin (Sigma-Aldrich, analytical standard).

    • Negative Control: DMSO (solvent blank).

    • Sterility Control: Uninoculated MHB.

Comparative Efficacy Data

The following data aggregates findings from high-potency hydrazide-hydrazone derivatives of the QAA scaffold compared against Ampicillin.

Minimum Inhibitory Concentration (MIC) in µg/mL[2][3][4]
OrganismStrain TypeAmpicillin (Control)QAA Derivative (Best Lead)*Relative Potency
Staphylococcus aureus Gram (+) Standard0.5 - 2.00.39 2x - 5x Potency
Bacillus subtilis Gram (+) Spore-former1.0 - 4.00.78Superior
Escherichia coli Gram (-) Standard2.0 - 8.01.56 Comparable/Superior
Pseudomonas aeruginosa Gram (-) Resistant> 64.0 (Resistant)12.5 - 25.0Moderate Activity

*Note: "Best Lead" refers to this compound hydrazide functionalized with electron-withdrawing groups (e.g., 4-NO


 or 4-Cl) on the hydrazone phenyl ring.
Structure-Activity Relationship (SAR)

The efficacy of QAA derivatives is highly sensitive to substitutions at two positions:

  • The Hydrazide Linker (Side Chain): Conversion of the acid (-COOH) to a hydrazide (-CONHNH

    
    ) significantly increases lipophilicity and membrane permeability.
    
  • The Phenyl Substituent (R-Group):

    • Electron Withdrawing Groups (Cl, NO

      
      ):  Enhance potency. The 4-nitro derivative often shows the lowest MIC (0.39 µg/mL).
      
    • Electron Donating Groups (OCH

      
      , CH
      
      
      
      ):
      Tend to decrease potency (MIC rises to >10 µg/mL).

Mechanism of Action Comparison

Understanding why these derivatives work where Ampicillin fails requires analyzing the molecular targets.

MechanismComparison cluster_Amp Ampicillin (Beta-Lactam) cluster_QAA QAA Derivatives (Quinolone-like) Amp Ampicillin PBP Penicillin Binding Proteins (Transpeptidase) Amp->PBP Acylation Wall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->Wall Inhibits Lysis Bacterial Lysis Wall->Lysis Failure leads to QAA QAA Derivative DNA DNA Gyrase / Topo IV (DNA Replication) QAA->DNA Binding Rep Supercoiling & Separation DNA->Rep Inhibits Death Inhibition of Replication (Bactericidal) Rep->Death Failure leads to

Caption: Dual-pathway comparison: Ampicillin targets cell wall integrity, while QAA derivatives target intracellular DNA replication.

Conclusion & Recommendation

This compound derivatives represent a viable scaffold for drug development, particularly when targeting Ampicillin-resistant phenotypes.

  • For Gram-Positive (S. aureus): The hydrazide derivatives are superior to Ampicillin, offering lower MICs and stability against

    
    -lactamases.
    
  • For Gram-Negative (E. coli): They offer comparable efficacy to Ampicillin but with a distinct mechanism of action, making them valuable for combination therapies to prevent resistance emergence.

  • Development Focus: Future optimization should focus on the hydrazone linkage with electron-deficient aromatic rings to maximize lipophilicity and gyrase binding affinity.

References

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link][2]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]

  • Synthesis and antimicrobial activity of new pyrrolecarboxylic acid derivatives of ampicillin. PubMed. [Link]

  • Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli. Journal of Dairy Science. [Link]

  • Synthesis and Antimicrobial Evaluation of New (4-Oxo-thiazolidinyl)quinazolin-4(3H)ones. Iranian Journal of Pharmaceutical Research. [Link]

Sources

Navigating the Maze of Resistance: A Comparative Guide to 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Evaluating Cross-Resistance in Novel Anticancer and Antimicrobial Agents

In the relentless pursuit of effective therapeutics, the specter of drug resistance looms large, often rendering promising chemical entities obsolete. For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance—where resistance to one drug confers resistance to another—is not merely an academic exercise; it is a critical determinant of a compound's therapeutic longevity. This guide provides an in-depth, objective comparison of the performance of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid derivatives and related 2-quinolone compounds against resistant phenotypes, supported by experimental data and detailed protocols.

The quinolone scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of compounds with diverse biological activities, including potent anticancer and antimicrobial effects.[1][2] However, as with many therapeutic agents, the emergence of resistance poses a significant challenge. This guide will dissect the mechanisms of action and resistance relevant to this compound derivatives and provide a framework for conducting robust cross-resistance studies.

The Anticancer Arena: Tackling Multidrug Resistance

A primary hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells exhibit simultaneous resistance to a variety of structurally and mechanistically unrelated drugs.[3] One of the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as efflux pumps to expel cytotoxic agents from the cell.[3]

Mechanism of Action and Resistance to 2-Quinolone Derivatives

Certain 2-quinolone derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G2/M phase.[4][5] Some derivatives achieve this by disrupting microtubule assembly, a mechanism shared with established chemotherapeutics like paclitaxel.[4][6] The development of resistance to these compounds can involve several mechanisms, but of particular interest is the potential for their recognition and efflux by P-gp.

Comparative Efficacy in Resistant Cancer Cell Lines

To ascertain the potential for cross-resistance, it is imperative to evaluate the cytotoxic activity of novel 2-quinolone derivatives in well-characterized drug-resistant cancer cell lines alongside standard chemotherapeutic agents. A key model for this is the doxorubicin-resistant MCF-7 breast cancer cell line (MCF-7/ADR), which overexpresses P-gp.

Compound/DrugCell LineIC50 (µM)Resistance Index (RI)Reference
DoxorubicinMCF-7 (Sensitive)1.65-[7]
DoxorubicinMCF-7/Dox (Resistant)128.577.9[7]
DoxorubicinMCF-7/ADR (Resistant)1.9 - 13.24.3 - 11.5[1][8]
Compound 2b (a 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative) MDR Mouse T-lymphoma (ABCB1-overexpressing) 9.09 N/A [3]
PaclitaxelPaclitaxel-Resistant High-Grade Serous CarcinomaElevatedStable resistance[9]

Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parent cell line.

The data clearly illustrates the significant resistance of MCF-7/Dox and MCF-7/ADR cells to doxorubicin. The cytotoxic activity of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative (Compound 2b) in a multidrug-resistant cell line at a concentration of 9.09 µM is a promising result.[3] A low resistance index for a novel compound in a cell line highly resistant to a standard agent would suggest a lack of cross-resistance and a potentially different mechanism of action or an ability to evade the primary resistance mechanism. For instance, compounds that are not substrates for P-gp would be expected to show similar efficacy in both sensitive and P-gp-overexpressing resistant cell lines.

Experimental Workflow: Assessing Cytotoxicity and P-gp Inhibition

A robust assessment of cross-resistance in the context of MDR involves a multi-pronged experimental approach.

Figure 1: Experimental workflow for cross-resistance studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and comparator drugs in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

This assay measures the activity of the P-gp efflux pump using the fluorescent substrate Rhodamine 123.[2]

  • Cell Preparation: Harvest P-gp overexpressing cells (e.g., MCF-7/ADR) and resuspend them in a suitable buffer.

  • Compound Incubation: Incubate the cells with the this compound derivative at various concentrations for 30-60 minutes. A known P-gp inhibitor, such as verapamil, should be used as a positive control.

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis: Wash the cells with ice-cold PBS and analyze the intracellular fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Interpretation: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Signaling Pathways in Anticancer Action and Resistance

The anticancer activity of 2-quinolone derivatives can be multifaceted, often culminating in the induction of apoptosis. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Furthermore, their ability to modulate P-gp activity may be linked to the inhibition of signaling pathways that regulate its expression, such as the PI3K/Akt pathway.

Apoptosis_Pathway Quinolone 2-Quinolone Derivative Microtubules Microtubule Disruption Quinolone->Microtubules ROS Increased ROS Quinolone->ROS Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) Microtubules->Bcl2 Mitochondria Mitochondrial Stress ROS->Mitochondria Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Potential apoptotic pathway induced by 2-quinolone derivatives.

The Antimicrobial Front: Combating Bacterial Resistance

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12] However, the widespread use of fluoroquinolones has led to a significant increase in resistant bacterial strains.

Mechanisms of Quinolone Resistance in Bacteria

Bacterial resistance to quinolones primarily arises from two mechanisms:

  • Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of the drugs to their target enzymes.[10]

  • Reduced intracellular concentration: This is achieved through the overexpression of efflux pumps or decreased expression of outer membrane porins, limiting the drug's access to its intracellular targets.[13]

Cross-Resistance with Other Antibiotic Classes

A critical question is whether resistance to other classes of antibiotics, such as β-lactams in Methicillin-resistant Staphylococcus aureus (MRSA), confers cross-resistance to novel 2-quinolone derivatives. MRSA's resistance to β-lactams is primarily due to the acquisition of the mecA gene, which encodes a penicillin-binding protein (PBP2a) with low affinity for these antibiotics.[14][15] While the primary resistance mechanisms are distinct, the presence of multidrug efflux pumps in MRSA can potentially lead to cross-resistance with quinolones.[13] Similarly, in Gram-negative bacteria like Pseudomonas aeruginosa, overexpression of efflux pumps is a common mechanism of resistance to multiple antibiotic classes.[10][16]

Comparative Activity Against Resistant Bacterial Strains

Evaluating the minimum inhibitory concentrations (MICs) of this compound derivatives against well-characterized resistant strains is essential.

Antibiotic ClassResistant StrainPrimary Resistance MechanismPotential for Cross-Resistance with 2-Quinolone Derivatives
β-LactamsMRSAmecA gene encoding PBP2aModerate (via multidrug efflux pumps)
FluoroquinolonesFluoroquinolone-resistant P. aeruginosagyrA/parC mutations, efflux pump overexpressionHigh (shared resistance mechanisms)
AminoglycosidesAminoglycoside-resistant P. aeruginosaEnzymatic modification, efflux pumpsModerate (via shared efflux pumps)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Bacterial Inoculum Preparation: Grow the bacterial strains (both sensitive and resistant) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the this compound derivatives and comparator antibiotics in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The studies on this compound derivatives and related 2-quinolones reveal a promising class of compounds with potent anticancer and antimicrobial activities. Their ability to circumvent some existing resistance mechanisms, particularly in the context of P-gp-mediated MDR in cancer, warrants further investigation. Comprehensive cross-resistance profiling, as outlined in this guide, is a non-negotiable step in the preclinical evaluation of these compounds.

Future research should focus on:

  • Head-to-head comparisons: Directly comparing the efficacy of these novel derivatives against standard drugs in a broad panel of well-characterized resistant cell lines and bacterial strains.

  • Mechanism deconvolution: Elucidating the precise molecular targets and signaling pathways to understand why these compounds may evade certain resistance mechanisms.

  • In vivo validation: Translating the promising in vitro findings into animal models of resistant cancers and infections.

By adopting a rigorous and comparative approach to cross-resistance studies, the scientific community can better predict the clinical utility and potential longevity of novel therapeutic agents like the this compound derivatives, ultimately paving the way for more durable and effective treatments for cancer and infectious diseases.

References

  • Rezadoost, M. H., Ghasempour, A., & Khorsandi, K. (2019). Investigation of anticancer and antibacterial activity of Ti/BTB metal-organic framework. Scientific Reports, 9(1), 1-9.
  • Ghaffari, M., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 133-138.
  • Al-Otaibi, B., et al. (2021). Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. Oncology Letters, 22(5), 1-13.
  • Demir, D., & Kucuk, O. (2021). IC50 in doxorubicin-resistant MCF-7 cell lines.
  • Wang, L., et al. (2019). Synthesis and anticancer activity of novel 2-quinolone derivatives.
  • Various Authors. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry.
  • Al-Qubaisi, M., et al. (1998). Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and megestrol acetate.
  • Khan, K. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 1-17.
  • Baba, Y. F., et al. (2025). 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells.
  • Foglizzo-Houdot, V., et al. (1999). Regulation of P-glycoprotein 1 and 2 gene expression and protein activity in two MCF-7/Dox cell line subclones. British Journal of Cancer, 81(5), 769-777.
  • Ghaith, D. M., et al. (2021). Association between fluoroquinolone resistance and MRSA genotype in Alexandria, Egypt. Scientific Reports, 11(1), 1-9.
  • Bouzaher, Y. L., et al. (2017). Quinolone-resistant clinical strains of Pseudomonas aeruginosa isolated from University Hospital in Tunisia. Journal of Global Antimicrobial Resistance, 10, 127-132.
  • Le Corre, L., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 627-638.
  • Various Authors. (2022). MIC comparison of quinolones.
  • El-Sayed, A. H. M., et al. (2015). Fluoroquinolone resistant mechanisms in methicillin-resistant Staphylococcus aureus clinical isolates in Cairo. The Journal of Infection in Developing Countries, 9(04), 384-391.
  • Shchulkin, A. V., et al. (2024).
  • Singh, R., et al. (2022). Potential Synergistic Antibiotic Combinations against Fluoroquinolone-Resistant Pseudomonas aeruginosa. Antibiotics, 11(2), 263.
  • Wikipedia contributors. (2024). Methicillin-resistant Staphylococcus aureus. Wikipedia, The Free Encyclopedia.
  • Kiss, R., et al. (2006). 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration. Journal of Medicinal Chemistry, 49(23), 6917-6928.
  • Gupta, S. (1995). P-glycoprotein Expression and Regulation. Age-related Changes and Potential Effects on Drug Therapy. Drugs & Aging, 7(1), 19-29.
  • Chan, L. C., et al. (2023). Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review. International Journal of Molecular Sciences, 24(15), 12443.
  • Ricci, F., et al. (2021). Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein. Frontiers in Oncology, 11, 743821.
  • Lopez-Jacome, L. F., et al. (2024). Occurrence of Plasmid-Mediated Quinolone Resistance and Carbapenemase-Encoding Genes in Pseudomonas aeruginosa Isolates from Nosocomial Patients in Aguascalientes, Mexico. Antibiotics, 13(1), 74.
  • Balaji, S., et al. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. Molecules, 27(19), 6527.
  • Various Authors. (2023). (PDF) Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review.
  • Mereddy, V. R., et al. (2015). Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. Organic & Biomolecular Chemistry, 13(27), 7454-7463.
  • Various Authors. (2019). Quinolone resistance rates of all 185 Pseudomonas aeruginosa isolates.
  • Chen, W., et al. (2016).
  • Wiatrowska, K., et al. (2024). The Co-Administration of Paclitaxel with Novel Pyridine and Benzofuran Derivatives that Inhibit Tubulin Polymerisation: A Promising Anticancer Strategy. International Journal of Molecular Sciences, 25(9), 4811.
  • Shchulkin, A. V., et al. (2024).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a quinoline derivative, this compound requires careful handling and disposal as hazardous waste. The procedures outlined below are grounded in established safety protocols and regulatory standards.

Hazard Assessment and Precautionary Principles

Key Precautionary Notes:

  • Avoid Environmental Release: Do not dispose of this compound down the drain or in regular trash.[5][6][7] Quinoline's toxicity to aquatic life necessitates preventing its entry into waterways.[1][8]

  • Assume Corrosivity: The acetic acid moiety suggests the compound is acidic and potentially corrosive.

  • Handle with Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

Personal Protective Equipment (PPE) for Disposal

A steadfast commitment to safety is paramount during any chemical handling procedure. The following PPE is mandatory when handling and preparing this compound for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from potential splashes of the chemical or its solutions.
Hand Protection Nitrile or neoprene gloves (check for breakthrough)Provides a barrier against skin contact.
Body Protection Flame-retardant lab coatProtects against spills and splashes.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any dust or vapors.[9][10]

Segregation and Waste Collection Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][11][12]

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with acidic and organic compounds (e.g., a high-density polyethylene (HDPE) bottle).[5][13] Ensure the container has a secure screw-top cap.[5]

  • Label the Container: As soon as you begin collecting the waste, affix a "Hazardous Waste" label.[5][12] The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date accumulation started

    • The name of the principal investigator and the laboratory location[12]

  • Solid Waste: Collect solid this compound directly into the designated hazardous waste container.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing boats, gloves, or absorbent pads used for spills, should also be placed in the solid hazardous waste container.

  • Solutions: If the compound is in solution, it should be collected in a separate, compatible liquid waste container, also labeled as "Hazardous Waste" with the full chemical name and solvent system. Do not mix with other waste streams unless compatibility has been confirmed.[11]

Storage of Hazardous Waste

Proper storage of hazardous waste is a regulatory requirement and essential for a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[5][13] This can be a designated area within a fume hood or a secondary containment bin on a workbench.[14]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to catch any potential leaks.[11][12][14]

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[5][6][7][12][13]

  • Segregation: Store the waste away from incompatible materials, particularly strong bases or oxidizing agents.

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container (compatible). is_solid->liquid_waste Liquid storage Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. solid_waste->storage liquid_waste->storage pickup Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. storage->pickup end End of Procedure pickup->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For a small spill, trained personnel with the correct PPE can proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[15]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect Spill Debris: Carefully sweep or scoop the absorbed material and spilled solid into your designated solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[16]

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) office.[6][13]

  • Do Not Attempt Chemical Neutralization: Unless you have a validated and approved protocol from your EHS office, do not attempt to neutralize the waste yourself. Improper neutralization can create more hazardous byproducts. While some guidelines exist for neutralizing simple acids or other specific chemicals, the complex nature of this compound makes such procedures risky without expert guidance.[17][18]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • How to Dispose of Acetic Acid - Lab Alley. (n.d.). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH & Co.KG. (2019). Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. (n.d.). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories . (n.d.). Ace Waste. Retrieved from [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions . (2015). Stockholm University. Retrieved from [Link]

  • Safety Data Sheet: Acetic acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (2025). Retrieved from [Link]

  • Glacial Acetic Acid . (n.d.). University of Tennessee Health Science Center. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. (2024). Retrieved from [Link]

  • How to Dispose of High Level Disinfectants Safely - CIVCO Medical Solutions. (n.d.). Retrieved from [Link]

  • Quinoline | AFIRM Group. (2019). Retrieved from [Link]

  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent - ResearchGate. (2025). Retrieved from [Link]

  • Acetic acid . (2023). Dutscher. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the operational safety architecture for handling 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid , a critical intermediate often utilized in the synthesis of quinolinone-based pharmaceuticals (e.g., Rebamipide derivatives).[1]

While often classified under the generic "Warning" signal word, this compound presents specific operational risks due to its physical form (fine powder) and chemical functionality (organic acid). The primary risks are respiratory irritation (H335) from dust generation and contact dermatitis (H315) .

Core Directive: Treat this compound not just as a chemical hazard, but as a bioactive intermediate. Contamination works both ways: protecting the operator from the chemical, and protecting the chemical from biological contaminants (enzymes, moisture).

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the hazard.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Acidic functionality (

~4-5) reacts with skin moisture/lipids.[1]
Prolonged contact causes dermatitis. Change gloves immediately upon splash.
Eye Irritation H319 Mechanical abrasion (dust) + chemical acidity.Do not rub eyes. Dust can dissolve in tear film, creating localized acidic zones.
Resp. Irritation H335 Fine particulate inhalation triggers mucous membrane inflammation.Zero-tolerance for open-bench weighing. All solids handling must occur inside a fume hood.[1]

Physical Property Alert: As a solid organic acid, this compound is prone to static charge buildup . When transferring dry powder, electrostatic repulsion can cause "dust clouds," significantly increasing inhalation risk.

PPE Selection Matrix

Rationale: PPE is the last line of defense. Engineering controls (Fume Hoods) are primary.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Safety Goggles (Indirect Vent)Standard safety glasses are insufficient for fine powders that can drift around side shields.[1] Indirect venting prevents fogging while blocking dust entry.
Dermal (Hand) Nitrile Gloves (Min. Thickness: 0.11 mm)Why Nitrile? Latex proteins can contaminate the sample. Nitrile offers superior resistance to the organic solvents (e.g., DMSO, DMF) likely used to dissolve this acid. Protocol: Double-glove during weighing to prevent wrist exposure.[1]
Respiratory Engineering Control Primary (Fume Hood)Standard: Sash height <18 inches. Face velocity 80-100 fpm.Secondary (Emergency): N95 or P100 Particulate Respirator if hood failure occurs or spill is outside containment.[1]
Body Lab Coat (High-Neck, Cotton/Poly) Synthetic fibers (100% polyester) can build static, exacerbating dust issues.[1] A cotton blend dissipates static charge better.

Operational Workflow: Step-by-Step

Trustworthiness Check: This protocol relies on "Zone Segregation" to prevent cross-contamination.[1]

Phase 1: Preparation & Weighing[1]
  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the spatula with an ethanol-dampened wipe to discharge static before touching the powder.

  • The "Transfer Zone": Line the fume hood surface with an absorbent, plastic-backed bench coat. This captures minor spills, allowing for easy disposal without decontaminating the entire hood.

  • Weighing:

    • Open the stock container only inside the hood.

    • Transfer directly into a tared vessel (preferably with a ground-glass joint).[1]

    • Critical: Do not return excess powder to the stock container. This introduces moisture and cross-contaminates the batch. Dispose of excess as solid waste.

Phase 2: Solubilization & Reaction[1]
  • Solvent Addition: Add solvent (typically DMSO, DMF, or dilute base) slowly.

    • Exothermic Risk:[1] Reaction with strong bases (e.g., NaOH) to form the salt will generate heat. Cool the vessel in an ice bath if scaling up (>10g).

  • Sealing: Once dissolved, the inhalation hazard drops, but the permeation hazard increases. Ensure all septa/caps are solvent-resistant (PTFE-lined).[1]

Phase 3: Decontamination[1]
  • Tool Cleaning: Immediately wipe spatulas with a solvent-soaked Kimwipe (Acetone or Ethanol) inside the hood before taking them to the sink. This prevents spreading active residue to the general lab area.

Visualized Workflow (Logic Map)

G cluster_0 Engineering Control Zone (Fume Hood) Storage Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Nitrile, Goggles, Lab Coat) Storage->PPE_Check Retrieve Hood Fume Hood (Sash < 18") PPE_Check->Hood Enter Zone Weighing Weighing (Anti-static Precautions) Hood->Weighing Inside Containment Solubilization Solubilization (Solvent Addition) Weighing->Solubilization Transfer Waste_Solid Solid Waste (Contaminated Wipes/Excess) Weighing->Waste_Solid Spills/Excess Reaction Reaction / Usage Solubilization->Reaction Process Waste_Liquid Liquid Waste (Organic Acid Stream) Reaction->Waste_Liquid Post-Exp

Figure 1: Operational logic flow for handling this compound, emphasizing containment within the Engineering Control Zone.

Disposal & Environmental Stewardship

Do not pour down the drain. Even if local regulations permit dilute organic acids in wastewater, this compound is a drug intermediate. Responsible science dictates incineration to prevent bio-accumulation in water tables.

  • Solid Waste:

    • Contaminated gloves, weigh boats, and bench liners.

    • Label: "Hazardous Solid Waste: Organic Acid Solids."

  • Liquid Waste:

    • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or active metals.

    • Stream: "Organic Acid Waste" or "Non-Halogenated Organic Solvents" (depending on the carrier solvent).

    • Label: Explicitly list "Quinoline derivative" on the tag to alert waste handlers of potential biological activity.

Emergency Response (Self-Validating Protocols)

  • Scenario A: Powder Spill inside Hood

    • Action: Do not use a brush (creates dust). Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

  • Scenario B: Eye Contact

    • Action: Flush for 15 minutes.

    • Validation: The eye should feel neutral (no stinging). If irritation persists, the acidic residue is likely trapped under the eyelid. Seek medical attention.

  • Scenario C: Skin Contact

    • Action: Wash with soap and water.[2][3][4]

    • Contraindication: Do not use ethanol to wash skin; it opens pores and increases absorption of the compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4737735, this compound. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Reactant of Route 2
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.